(Z)-Thiothixene-d8
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H29N3O2S2 |
|---|---|
Peso molecular |
451.7 g/mol |
Nombre IUPAC |
(9E)-N,N-dimethyl-9-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide |
InChI |
InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8+/i13D2,14D2,15D2,16D2 |
Clave InChI |
GFBKORZTTCHDGY-QHAASGJSSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (Z)-Thiothixene-d8: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of (Z)-Thiothixene-d8, a deuterated analog of the typical antipsychotic agent thiothixene (B151736). This document is intended for researchers, scientists, and professionals in drug development who are interested in the use of isotopically labeled compounds in pharmaceutical research.
Chemical Properties and Structure
This compound is the deuterated form of (Z)-Thiothixene, a thioxanthene (B1196266) derivative with antipsychotic properties. The deuteration is located on the piperazine (B1678402) ring of the molecule.
Structure
The chemical structure of this compound is presented below:
Chemical Name: (Z)-N,N-dimethyl-9-(3-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)propylidene)-9H-thioxanthene-2-sulfonamide[1].
The eight deuterium (B1214612) atoms are strategically placed on the piperazine moiety, a common site of metabolic activity for many drugs. This specific labeling can be useful in metabolic studies to trace the fate of this part of the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₁D₈N₃O₂S₂ | CoA |
| Molecular Weight | 451.67 g/mol | CoA |
| Appearance | Off-White to Pale Yellow Solid | CoA |
| Purity (HPLC) | 97.83% | CoA |
| Isotopic Purity | 98.3% | CoA |
| Storage Conditions | -20°C, Inert atmosphere | CoA |
Isotopic Distribution:
| Species | Normalized Intensity |
| d0 | 0.01% |
| d1 | 0.00% |
| d2 | 0.04% |
| d3 | 0.00% |
| d4 | 0.01% |
| d5 | 0.25% |
| d6 | 0.43% |
| d7 | 11.88% |
| d8 | 87.39% |
(Data obtained from a representative Certificate of Analysis)
Experimental Protocols
Synthesis
The synthesis of deuterated compounds often involves the use of deuterated reagents in key steps of the synthetic pathway. For the deuteration of a piperazine ring, a common method is the reduction of an appropriate precursor, such as an imide or amide, using a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄)[2][3].
A plausible synthetic workflow for this compound is outlined below.
Caption: A generalized synthetic workflow for this compound.
Analytical Methods
Standard analytical techniques are used to confirm the identity, purity, and isotopic enrichment of this compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound. A typical protocol would involve a reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water (containing a small amount of a modifying agent like formic acid or trifluoroacetic acid) and UV detection.
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic distribution. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and confirms the position of the deuterium labels. ¹H NMR would show the absence of signals at the deuterated positions, while ²H NMR would show signals at these positions.
Pharmacological Profile and Mechanism of Action
The pharmacological effects of this compound are expected to be similar to its non-deuterated counterpart, (Z)-Thiothixene. Thiothixene is a typical antipsychotic that primarily acts as an antagonist at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT2A receptors[4][5].
Dopamine D2 Receptor Antagonism
The antipsychotic effects of thiothixene are largely attributed to its blockade of D2 receptors in the mesolimbic pathway of the brain[6]. This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.
The signaling pathway initiated by D2 receptor activation (which is blocked by thiothixene) is depicted below.
Caption: Simplified Dopamine D2 receptor signaling cascade.
Serotonin 5-HT2A Receptor Antagonism
Thiothixene also exhibits antagonist activity at 5-HT2A receptors[4]. This action is thought to contribute to its efficacy against the negative symptoms of schizophrenia and may also mitigate some of the extrapyramidal side effects associated with strong D2 receptor blockade.
The signaling pathway associated with 5-HT2A receptor activation (which is also blocked by thiothixene) is shown below.
Caption: Simplified Serotonin 5-HT2A receptor signaling cascade.
Pharmacokinetic Considerations
Specific pharmacokinetic data for this compound is not currently available in the literature. However, the primary reason for developing deuterated versions of drugs is to alter their pharmacokinetic properties, often by slowing down metabolism.
The Deuterium Kinetic Isotope Effect
The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect (KIE)[7]. If the cleavage of a C-H bond is the rate-limiting step in the metabolism of a drug, replacing that hydrogen with deuterium can slow down the metabolic process[7].
Expected Impact on Thiothixene Metabolism
The piperazine ring of thiothixene is a likely site of metabolism by cytochrome P450 enzymes. By deuterating this ring, it is plausible that the rate of metabolism of this compound would be reduced compared to the non-deuterated form. This could potentially lead to:
-
Increased half-life: The drug may remain in the body for a longer period.
-
Increased bioavailability: A larger proportion of the administered dose may reach systemic circulation.
-
Reduced formation of certain metabolites: This could potentially alter the safety and efficacy profile.
It is important to note that these are expected effects, and dedicated pharmacokinetic studies of this compound would be required to confirm them. Studies on the non-deuterated form have shown that its clearance can be influenced by factors such as age, sex, and co-administration of enzyme-inducing or -inhibiting drugs[8].
Applications in Research and Drug Development
This compound is a valuable tool for various research applications:
-
Metabolic Studies: It can be used as an internal standard in quantitative bioanalytical assays (e.g., LC-MS/MS) to accurately measure the concentration of non-deuterated thiothixene in biological samples.
-
Pharmacokinetic Research: Comparative pharmacokinetic studies between the deuterated and non-deuterated forms can help to elucidate the metabolic pathways of thiothixene and the impact of deuteration on its disposition.
-
Drug Discovery: The development of deuterated drugs is a strategy to create "next-generation" therapeutics with improved pharmacokinetic profiles, potentially leading to enhanced efficacy, reduced side effects, and more convenient dosing regimens[9][10].
Conclusion
This compound is a well-characterized, high-purity, isotopically labeled version of the antipsychotic drug thiothixene. Its primary value lies in its potential to serve as a tool in metabolic and pharmacokinetic research, and as a potential therapeutic agent with an improved pharmacokinetic profile. While specific experimental and pharmacokinetic data for the deuterated form are limited, the established pharmacology of thiothixene and the principles of the kinetic isotope effect provide a strong basis for its utility in drug development and neuroscience research. Further studies are warranted to fully characterize the in vivo behavior of this compound.
References
- 1. alentris.org [alentris.org]
- 2. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]
- 3. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jebms.org [jebms.org]
- 6. researchgate.net [researchgate.net]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiothixene pharmacokinetic interactions: a study of hepatic enzyme inducers, clearance inhibitors, and demographic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-Thiothixene-d8: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the analytical data and experimental protocols related to the characterization of (Z)-Thiothixene-d8, a deuterated analog of the antipsychotic medication Thiothixene. The information presented is crucial for researchers engaged in pharmacokinetic studies, metabolic profiling, and other drug development applications where a stable isotope-labeled internal standard is required.
Core Data Presentation
The following table summarizes the quantitative data obtained from the Certificate of Analysis for this compound.
| Analytical Test | Specification | Result |
| Purity (HPLC) | Report Result | 97.83% (at 230 nm) |
| Isotopic Purity | >95% | 98.3% |
| Elemental Analysis | Conforms | %C: 60.93, %H: 6.66, %N: 7.49 |
| Appearance | Off-White to Pale Yellow Solid | Conforms |
| NMR | Conforms to Structure | Conforms |
| Mass Spectrometry | Conforms to Structure | Conforms |
| Solubility | - | Chloroform (Slightly), Methanol (Slightly) |
Experimental Protocols
The characterization of this compound involves a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment. The general methodologies for these key experiments are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound and to ensure the deuterium (B1214612) labeling is at the specified positions.
Methodology: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6) and placed in an NMR tube. Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired using a high-field NMR spectrometer. The resulting spectra are analyzed for chemical shifts, coupling constants, and signal integrations. The absence of signals at specific positions in the ¹H NMR spectrum, compared to the non-deuterated standard, confirms the location of the deuterium labels. Two-dimensional NMR techniques, such as COSY and HSQC, may be employed for more complex structural assignments.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound compound.
Methodology: A solution of this compound is prepared in a suitable solvent. This solution is injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. The separation of the analyte from any impurities is achieved based on their differential partitioning between the stationary and mobile phases. A UV detector, set at a specific wavelength (e.g., 230 nm), is used to monitor the elution of the compounds. The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and to assess its isotopic purity.
Methodology: A small amount of the sample is introduced into the mass spectrometer. The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The mass spectrum will show a peak corresponding to the molecular ion of this compound, confirming its molecular weight. The isotopic distribution of this molecular ion peak is analyzed to determine the percentage of the d8 species and to quantify the levels of lower deuterated and non-deuterated species, thus establishing the isotopic purity.
Elemental Analysis
Objective: To determine the elemental composition (Carbon, Hydrogen, and Nitrogen) of the compound.
Methodology: A precisely weighed amount of the this compound sample is combusted in a high-temperature furnace in the presence of a controlled amount of oxygen. The combustion products, carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), are carried by a stream of inert gas through a series of traps and detectors. The amounts of CO₂, H₂O, and nitrogen (after reduction of NOx) are measured, and from these values, the percentages of carbon, hydrogen, and nitrogen in the original sample are calculated. These experimental percentages are then compared with the theoretical values for the chemical formula of this compound.
Mandatory Visualizations
Certificate of Analysis Workflow
The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical reference standard.
Caption: Workflow for Certificate of Analysis Generation.
physical characteristics of (Z)-Thiothixene-d8
An In-depth Technical Guide on the Physical Characteristics of (Z)-Thiothixene-d8
Introduction
(Z)-Thiothixene is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class, primarily used in the management of schizophrenia.[1] Its therapeutic effects are mediated through the antagonism of dopamine (B1211576) and serotonin (B10506) receptors.[1][2] The deuterated analogue, this compound, incorporates eight deuterium (B1214612) atoms in place of hydrogen. This isotopic substitution is a key strategy in modern drug development, as the greater mass of deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This may alter the metabolic profile of the drug, potentially enhancing its pharmacokinetic properties, such as a longer half-life, which could allow for less frequent dosing and a more stable plasma concentration. This guide provides a detailed overview of the known , with comparative data for the non-deuterated (Z)-Thiothixene.
Quantitative Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart, (Z)-Thiothixene, to facilitate a comparative analysis for research and development purposes.
Table 1: General Physical and Chemical Properties
| Property | This compound | (Z)-Thiothixene |
| Chemical Formula | C₂₃H₂₁D₈N₃O₂S₂[3] | C₂₃H₂₉N₃O₂S₂[1][4][5][6][7] |
| Molecular Weight | 451.67 g/mol [3] | 443.63 g/mol [4][6][7][8] |
| Appearance | Solid (assumed based on non-deuterated form) | White to off-white solid[8] |
| CAS Number | 5591-45-7[3][5] | 3313-26-6[1][4][6][7][8] |
Table 2: Solubility Data
| Solvent | This compound | (Z)-Thiothixene |
| DMSO | Data not available in the provided search results. | ≥ 10 mg/mL (22.54 mM)[8] |
| Water | Data not available in the provided search results. | Practically insoluble[1] |
| Chloroform | Data not available in the provided search results. | Very soluble[1] |
| In Vivo Formulations | Data not available in the provided search results. | Soluble in various formulations including: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline; 10% DMSO and 90% corn oil.[9][10] |
Table 3: Thermal Properties
| Property | This compound | (Z)-Thiothixene |
| Melting Point | Data not available in the provided search results. | 114-118 °C[1][11] |
| Boiling Point | Data not available in the provided search results. | 599 °C at 760 mmHg[11] |
Experimental Protocols
While specific, published experimental protocols for the determination of the are not available, the following sections describe standard, widely accepted methodologies that are appropriate for the physical characterization of deuterated pharmaceutical compounds.
Determination of Melting Point
The melting point of a crystalline solid is a fundamental physical property that is indicative of its purity. A sharp melting range is characteristic of a pure substance.
Protocol:
-
Sample Preparation: A small quantity of crystalline this compound is placed on a clean, dry surface and crushed into a fine powder. The open end of a glass capillary tube is then pressed into the powder.
-
Packing the Sample: The capillary tube is inverted and tapped gently on a hard surface to cause the powder to fall to the sealed end. This process is repeated until a packed column of the solid with a height of 2-3 mm is obtained.
-
Apparatus Setup: The packed capillary tube is inserted into the heating block of a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure that the temperature of the heating block and the sample are in equilibrium.
-
Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last crystal of the solid melts is recorded as the completion of melting. The melting point is reported as this temperature range.
Determination of Solubility
The equilibrium solubility of a compound in a specific solvent is a critical parameter for drug formulation and development. The shake-flask method is considered the gold standard for determining thermodynamic solubility.
Protocol:
-
Sample Preparation: An amount of this compound in excess of its expected solubility is added to a known volume of the solvent of interest (e.g., DMSO, water, chloroform) in a sealed, inert vial.
-
Equilibration: The vial is placed in a constant temperature shaker bath and agitated for a sufficient period (typically 24 to 48 hours) to ensure that the solution has reached equilibrium with the undissolved solid.
-
Phase Separation: After equilibration, the suspension is removed from the shaker and allowed to stand, or is centrifuged, to facilitate the separation of the undissolved solid from the saturated supernatant.
-
Sample Analysis: A precise volume of the clear supernatant is carefully withdrawn, ensuring no solid particles are transferred. The sample is then appropriately diluted.
-
Quantification: The concentration of the dissolved this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometric detection.
-
Calculation: The solubility is then calculated and typically expressed in units of mass per volume (e.g., mg/mL) or moles per liter (M).
Visualizations
Experimental Workflow
Caption: Figure 1: A generalized experimental workflow for the determination of the melting point and solubility of a solid pharmaceutical compound such as this compound.
Signaling Pathway
Caption: Figure 2: A simplified schematic of the signaling pathway illustrating the primary mechanism of action of this compound as an antagonist of postsynaptic dopamine D2 and serotonin 5-HT2A receptors.
References
- 1. What is the mechanism of Thiothixene? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The antipsychotic drug thiothixene stimulates macrophages to clear pathogenic cells by inducing Arginase 1 and continual efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. thiothixene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-Thiothixene-d8: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at (Z)-Thiothixene-d8, a deuterated analog of the typical antipsychotic thiothixene (B151736). This document outlines its chemical properties, established and novel signaling pathways of its non-deuterated counterpart, and detailed experimental protocols relevant to its study.
Core Compound Data
This compound is the deuterated form of (Z)-Thiothixene, a compound known for its antipsychotic properties. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a common strategy in drug development to alter pharmacokinetic properties. The core data for this compound is summarized below.
| Property | Value |
| CAS Number | 5591-45-7 |
| Molecular Formula | C₂₃H₂₁D₈N₃O₂S₂ |
| Molecular Weight | Approximately 451.67 g/mol |
Signaling Pathways and Mechanism of Action
The therapeutic effects of thiothixene are primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system. However, its pharmacological profile is complex, involving interactions with a range of other neurotransmitter receptors.
Dopaminergic and Serotonergic Pathways
(Z)-Thiothixene, the non-deuterated parent compound, is a well-established antagonist of dopamine D2 receptors, which is believed to underpin its antipsychotic efficacy. It also exhibits antagonistic activity at serotonin (B10506) 5-HT2 receptors. The interplay between dopamine and serotonin receptor blockade is a key aspect of the action of many antipsychotic drugs.
Caption: Antagonistic action of Thiothixene on Dopamine D2 and Serotonin 5-HT2 receptors.
Novel Macrophage-Mediated Pathway
Recent research has uncovered a novel signaling pathway for thiothixene involving macrophages. Thiothixene has been shown to stimulate the expression of Arginase 1 (Arg1) in macrophages through a mechanism dependent on the retinol-binding protein receptor Stra6L. This pathway suggests a role for thiothixene in modulating immune responses and efferocytosis, the process of clearing dead cells.
solubility and stability of (Z)-Thiothixene-d8
An In-depth Technical Guide to the Solubility and Stability of (Z)-Thiothixene-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is the deuterated form of (Z)-Thiothixene, a typical antipsychotic of the thioxanthene (B1196266) class. Deuterium (B1214612) labeling is a common strategy in drug development to alter pharmacokinetic properties, primarily by affecting metabolic pathways. This technical guide provides a comprehensive overview of the available solubility data and outlines the critical stability considerations for this compound. It includes detailed experimental protocols for assessing these properties and visual diagrams to illustrate key concepts and workflows, intended for researchers and professionals in drug development.
Introduction
Thiothixene is a well-established antipsychotic agent used in the management of schizophrenia.[1][2] It exerts its therapeutic effects primarily through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2] The deuterated analog, this compound, is of interest for its potential to exhibit a modified metabolic profile, potentially leading to an improved pharmacokinetic and safety profile. The stability of the deuterium label and the overall molecule, along with its solubility, are critical parameters that influence its suitability for further development.[3][4]
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Limited quantitative data for this compound is publicly available; however, information from suppliers provides some insights into its solubility in common solvent systems used for in vitro and in vivo research.
Quantitative Solubility Data
The following table summarizes the available solubility information for this compound.
| Solvent System | Concentration | Observation | Source |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 1 mg/mL (2.25 mM) | Clear solution | MedChemExpress[5] |
| 10% DMSO >> 90% corn oil | ≥ 1 mg/mL (2.25 mM) | Clear solution | MedChemExpress[5] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 1 mg/mL (2.25 mM) | Clear solution | MedChemExpress[5] |
| DMSO | 10 mg/mL (22.54 mM) | With warming | MedChemExpress[6] |
Note: The non-deuterated form, Thiothixene, is practically insoluble in water but very soluble in chloroform.[7]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the "shake-flask" method, a gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9]
Objective: To determine the equilibrium solubility of this compound in various aqueous and non-aqueous solvents.
Materials:
-
This compound powder
-
Calibrated analytical balance
-
Selection of solvents (e.g., Water, pH 1.2 HCl buffer, pH 6.8 phosphate (B84403) buffer, Methanol, Acetonitrile, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Constant temperature shaker bath (e.g., set to 25°C and 37°C)
-
Centrifuge
-
Validated HPLC-UV or LC-MS/MS method for quantification
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.
-
Add a precise volume of the desired solvent to each vial.
-
Securely cap the vials and place them in a shaker bath set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium. It is advisable to take time points (e.g., 2, 4, 8, 24, 48 hours) to confirm that equilibrium has been reached.[8]
-
After agitation, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
-
The resulting concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
The stability of a drug substance is a critical quality attribute. For deuterated compounds, stability assessment includes both the integrity of the overall molecule and the stability of the deuterium labels, which can be susceptible to back-exchange.[10][11]
Potential Degradation Pathways
-
Oxidation: The thioxanthene core and the piperazine (B1678402) ring may be susceptible to oxidation.
-
Photostability: Thioxanthenes can be light-sensitive, leading to photodegradation.
-
pH-Dependent Hydrolysis: While less common for this structure, ester or amide-like bonds, if present as metabolites, could be labile.
-
Deuterium-Protium (D-H) Exchange: Carbon-deuterium (C-D) bonds are generally stable, but can be susceptible to exchange under strongly acidic or basic conditions, or through enzymatic processes.[10]
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HCl, NaOH, and H₂O₂ solutions
-
Buffers of various pH values
-
Photostability chamber
-
Heating oven
-
Validated stability-indicating HPLC or LC-MS/MS method (capable of separating degradants from the parent compound)
Procedure:
-
Acid/Base Stress: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media. Store samples at a controlled temperature (e.g., 60°C) and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.[10]
-
Oxidative Stress: Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature and analyze at various time points.
-
Thermal Stress: Store solid this compound powder and a solution of the compound in an oven at elevated temperatures (e.g., 60°C, 80°C) and analyze at set intervals.
-
Photostability: Expose solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines. Keep control samples wrapped in foil to protect from light.
-
Analysis: Analyze all stressed samples using a stability-indicating LC-MS/MS method. The mass spectrometer is crucial for identifying degradation products and monitoring for any loss of the deuterium label (back-exchange).[10]
Caption: Forced Degradation Study Workflow.
Mechanism of Action: Signaling Pathway
Thiothixene functions as an antagonist at multiple neurotransmitter receptors. Its primary antipsychotic effects are attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex.
Caption: Antagonistic Action of Thiothixene at D2 and 5-HT2A Receptors.
Conclusion
This guide provides a summary of the known solubility characteristics of this compound and outlines standardized protocols for its comprehensive solubility and stability assessment. The provided experimental workflows for the shake-flask method and forced degradation studies serve as a foundation for researchers to generate the robust data required for drug development. The successful characterization of these core physicochemical properties is an indispensable step in evaluating the therapeutic potential of this compound.
References
- 1. Thiothixene-d8 | 5591-45-7 | FAA59145 | Biosynth [biosynth.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated Compounds [simsonpharma.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. who.int [who.int]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
(Z)-Thiothixene-d8: A Technical Guide for Researchers and Drug Development Professionals
Introduction
(Z)-Thiothixene-d8 is the deuterated analog of (Z)-Thiothixene, a typical antipsychotic medication of the thioxanthene (B1196266) class. It is primarily utilized in research and drug development as an internal standard for the quantitative analysis of thiothixene (B151736) in biological matrices. The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise and accurate quantification using mass spectrometry-based methods, without significantly altering the chemical properties of the molecule. This technical guide provides an in-depth overview of the commercial suppliers, key technical data, and relevant experimental methodologies for this compound.
Commercial Suppliers and Technical Data
This compound is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The following tables summarize the available quantitative data for this compound.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number | Additional Information |
| LGC Standards | This compound | T375283 | Certificate of Analysis available. |
| Biosynth | Thiothixene-d8 | FAA59145 | CAS number 5591-45-7 (non-specific stereochemistry). |
| Alentris Research Pvt. Ltd. | Thiothixene D8 | ALN-T043D01 | Chemical name specifies (Z)-isomer and d8 on piperazine (B1678402) ring. |
| TargetMol | Thiothixene-d8 P2 | TMIH-0573 | Deuterated compound of Thiothixene. |
Table 2: Quantitative Technical Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₃H₂₁D₈N₃O₂S₂ | LGC Standards, Alentris Research |
| Molecular Weight | 451.67 g/mol | LGC Standards |
| Purity | 97% | LGC Standards[1] |
| Isotopic Purity | >95% | LGC Standards[1] |
| Isotopic Distribution | d0=0.01%, d1=0.00%, d2=0.04%, d3=0.00%, d4=0.01%, d5=0.25%, d6=0.43%, d7=11.88%, d8=87.39% | LGC Standards[1] |
| Appearance | Off-White to Pale Yellow Solid | LGC Standards[1] |
| Solubility | Chloroform (Slightly), Methanol (B129727) (Slightly) | LGC Standards[1] |
| Long Term Storage | -20°C, Inert atmosphere | LGC Standards[1] |
Experimental Protocols
The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of thiothixene in plasma or serum samples, typically for pharmacokinetic studies. Below is a representative experimental protocol for such an analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Thiothixene in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol is a representative example based on established methods for the analysis of antipsychotic drugs in biological matrices.
1. Materials and Reagents
-
(Z)-Thiothixene (analyte) reference standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve (Z)-Thiothixene and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the (Z)-Thiothixene stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 200 µL of 0.1 M zinc sulfate (B86663) in water to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve separation of thiothixene from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
-
Thiothixene: [M+H]⁺ → product ion (e.g., 444.2 → 143.1)
-
Thiothixene-d8: [M+H]⁺ → product ion (e.g., 452.2 → 151.1)
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of thiothixene in the plasma samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Thiothixene.
Caption: Antagonistic action of (Z)-Thiothixene on the Dopamine D2 receptor signaling pathway.
Caption: General synthesis workflow for (Z)-Thiothixene and its deuterated analog.
References
An In-Depth Technical Guide to the Synthesis and Purification of (Z)-Thiothixene-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of (Z)-Thiothixene-d8, a deuterated analog of the antipsychotic drug Thiothixene (B151736). The strategic incorporation of deuterium (B1214612) can modify the metabolic profile of the drug, potentially leading to an improved pharmacokinetic profile. This document outlines a plausible synthetic pathway, experimental protocols adapted from related literature, and purification methodologies.
Overview of the Synthetic Strategy
The synthesis of this compound involves a multi-step process culminating in a Wittig reaction to form the characteristic double bond with the desired (Z)-stereochemistry. The key challenge lies in the preparation of the deuterated side chain. The designated nomenclature, (Z)-N,N-dimethyl-9-(3-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)propylidene)-9H-thioxanthene-2-sulfonamide, indicates that all eight deuterium atoms are located on the piperazine (B1678402) ring.
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
The following sections provide detailed, albeit constructed, experimental protocols for each major stage of the synthesis. These are based on established chemical principles and analogous reactions reported in the literature for non-deuterated compounds.
Synthesis of the Deuterated Side Chain
The critical component for this synthesis is the deuterated piperazine-containing side chain.
Step 1: Synthesis of 1-Methylpiperazine-d8 Dihydrochloride (B599025)
A plausible route to 1-methylpiperazine-d8 involves the reduction of a suitable precursor with a deuterium source. For instance, reductive amination of piperazine-d8 with formaldehyde (B43269) in the presence of a reducing agent, or more robustly, starting from commercially available piperazine-d8 and methylating it.
-
Protocol: To a solution of piperazine-d8 dihydrochloride in a suitable solvent, a methylating agent such as methyl-d3 iodide can be used. Alternatively, a non-deuterated methylating agent can be used if the deuteration is intended only for the piperazine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt.
Step 2: Synthesis of 1-(3-Chloropropyl)-4-methylpiperazine-d8
This step involves the alkylation of the deuterated 1-methylpiperazine.
-
Protocol: A mixture of 1-methylpiperazine-d8, 1-bromo-3-chloropropane, and a base such as potassium carbonate in a solvent like acetonitrile (B52724) is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified.
Step 3: Synthesis of [3-(4-Methylpiperazin-1-yl-d8)propyl]triphenylphosphonium Chloride
The final step in preparing the Wittig reagent is the formation of the phosphonium (B103445) salt.
-
Protocol: 1-(3-Chloropropyl)-4-methylpiperazine-d8 is reacted with triphenylphosphine (B44618) in a high-boiling solvent such as toluene (B28343) or xylene under reflux. The phosphonium salt typically precipitates from the solution upon cooling and can be collected by filtration, washed with a non-polar solvent, and dried.
Synthesis of the Thioxanthenone Core
The synthesis of the non-deuterated core, N,N-dimethyl-9-oxo-9H-thioxanthene-2-sulfonamide, is well-documented. A common route begins with the reaction of 2-chlorobenzoic acid with thiophenol, followed by cyclization.
Wittig Reaction and Isomer Separation
The key carbon-carbon double bond is formed via the Wittig reaction. This reaction typically produces a mixture of (Z) and (E) isomers, with the (Z) isomer being the desired product.
Caption: The Wittig reaction mechanism for the synthesis of Thiothixene-d8.
-
Protocol: The deuterated phosphonium salt is suspended in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen). The suspension is cooled, and a strong base such as n-butyllithium is added dropwise to generate the ylide. The resulting deep red or orange solution is then treated with a solution of N,N-dimethyl-9-oxo-9H-thioxanthene-2-sulfonamide in THF. The reaction mixture is stirred, and the progress is monitored by TLC. After completion, the reaction is quenched, and the product is extracted.
Purification of this compound
The separation of the (Z) and (E) isomers is crucial as the (Z) isomer is the pharmacologically active one. High-performance liquid chromatography (HPLC) is a common and effective method for this separation.
-
Protocol: The crude mixture of (Z) and (E)-Thiothixene-d8 is subjected to preparative HPLC. A silica (B1680970) or a cyanopropyl-bonded stationary phase can be used. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., dichloromethane, isopropanol) with a small amount of an amine modifier (e.g., triethylamine) to improve peak shape. Fractions are collected and analyzed by analytical HPLC. Fractions containing the pure (Z)-isomer are combined, and the solvent is evaporated to yield the final product.
Quantitative Data
| Step | Starting Materials | Product | Typical Yield (%) | Purity (%) |
| Alkylation of 1-Methylpiperazine | 1-Methylpiperazine, 1-Bromo-3-chloropropane | 1-(3-Chloropropyl)-4-methylpiperazine | 70-80 | >95 (GC) |
| Phosphonium Salt Formation | 1-(3-Chloropropyl)-4-methylpiperazine, Triphenylphosphine | [3-(4-Methylpiperazin-1-yl)propyl]triphenylphosphonium chloride | 85-95 | >98 (HPLC) |
| Wittig Reaction | Phosphonium salt, N,N-Dimethyl-9-oxo-9H-thioxanthene-2-sulfonamide | (Z/E)-Thiothixene mixture | 60-70 | (Z:E ratio varies) |
| HPLC Purification | (Z/E)-Thiothixene mixture | (Z)-Thiothixene | 80-90 (of the Z-isomer) | >99 (HPLC) |
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the absence of signals corresponding to the protons on the piperazine ring. 2H NMR will confirm the presence and location of the deuterium atoms. 13C NMR will show characteristic shifts for the carbon atoms of the thiothixene skeleton and the side chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the deuterated compound, which will be 8 mass units higher than that of non-deuterated thiothixene. The fragmentation pattern can also provide structural information.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound and to confirm the separation of the (Z) and (E) isomers.
Disclaimer: The experimental protocols described in this guide are based on established chemical literature and are provided for informational purposes only. Researchers should conduct their own risk assessments and optimization studies before implementing these procedures.
Navigating the Isotopic Landscape of (Z)-Thiothixene-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of (Z)-Thiothixene-d8, a deuterated analog of the antipsychotic agent Thiothixene. The incorporation of deuterium (B1214612) in place of hydrogen can significantly alter the pharmacokinetic profile of a drug, making the precise determination of isotopic distribution a critical aspect of research and development. This document outlines the quantitative isotopic purity of a commercially available this compound standard, details the experimental methodologies for its characterization, and illustrates the key signaling pathways associated with its parent compound.
Isotopic Purity of this compound
The isotopic distribution of this compound is a crucial parameter for its use as an internal standard in quantitative bioanalysis or in metabolic studies. The following table summarizes the isotopic purity of a representative batch of this compound.
| Isotopic Species | Normalized Intensity (%) |
| d8 | 87.39 |
| d7 | 11.88 |
| d6 | 0.43 |
| d5 | 0.25 |
| d4 | 0.01 |
| d3 | 0.00 |
| d2 | 0.04 |
| d1 | 0.00 |
| d0 | 0.01 |
| Total Isotopic Purity (>95%) | 98.3% |
Data sourced from a Certificate of Analysis for this compound[1].
Experimental Protocols for Isotopic Purity Determination
The characterization of this compound and the determination of its isotopic purity involve a multi-faceted analytical approach, combining chromatographic separation with spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of the compound and to separate it from any non-isotopically labeled impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) acetate) is employed to achieve optimal separation.
-
Detection: UV absorbance is monitored at a wavelength of 230 nm.
-
Analysis: The peak area of this compound is compared to the total peak area of all components in the chromatogram to calculate the chemical purity.
-
Mass Spectrometry (MS) for Isotopic Distribution
-
Objective: To determine the relative abundance of each isotopic species (d0 to d8).
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an HPLC system (LC-MS).
-
Method:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a common method for this type of molecule.
-
Mass Analysis: The instrument is operated in full scan mode to detect the molecular ions of all isotopic species.
-
Data Analysis: The isotopic cluster of the molecular ion is analyzed. The intensity of each peak corresponding to a specific number of deuterium atoms (d0, d1, d2, etc.) is measured and normalized to determine the percentage of each isotopic species. The overall isotopic purity is calculated from this distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Location
-
Objective: To confirm the chemical structure of the molecule and to verify the positions of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
¹H NMR: The absence of signals at specific chemical shifts corresponding to the deuterated positions confirms the successful incorporation of deuterium. The remaining proton signals confirm the integrity of the non-deuterated parts of the molecule.
-
¹³C NMR: This can also be used to confirm the overall carbon skeleton of the molecule.
-
Deuterium NMR (²H NMR): If performed, this technique directly observes the deuterium nuclei, providing definitive information about the labeling sites.
-
Visualizing Methodologies and Pathways
To further clarify the experimental workflow and the compound's mechanism of action, the following diagrams are provided.
References
An In-depth Technical Guide to the Mechanism of Action of Thiothixene
Executive Summary
Thiothixene (B151736) is a typical antipsychotic agent belonging to the thioxanthene (B1196266) class, primarily indicated for the management of schizophrenia.[1][2] Its therapeutic efficacy is rooted in a complex pharmacological profile, dominated by potent antagonism of central dopamine (B1211576) D2 receptors.[3][4] This action is believed to correct the hyperdopaminergic state in the mesolimbic pathway associated with the positive symptoms of psychosis.[2][3] Beyond its primary target, thiothixene interacts with a range of other neurotransmitter receptors, including dopaminergic (D1, D3), serotonergic (5-HT2A, 5-HT7), histaminergic (H1), and adrenergic (α1) receptors.[1][5] These secondary interactions contribute to its overall clinical effects and its side-effect profile, which includes extrapyramidal symptoms, sedation, and orthostatic hypotension.[3][4] Recent research has also uncovered a novel mechanism involving the stimulation of macrophage-mediated efferocytosis, suggesting a role for thiothixene in modulating immune responses.[6][7] This guide provides a detailed examination of these mechanisms, supported by quantitative binding data, experimental methodologies, and signaling pathway diagrams.
Primary Mechanism of Action: Dopamine D2 Receptor Antagonism
The cornerstone of thiothixene's antipsychotic effect is its high-affinity antagonism of the dopamine D2 receptor.[3][5] In the pathophysiology of schizophrenia, excessive dopaminergic activity in the brain's mesolimbic pathway is linked to positive symptoms like hallucinations and delusions.[3] Thiothixene acts as a competitive antagonist at postsynaptic D2 receptors, blocking the binding of endogenous dopamine and thereby attenuating downstream signaling.[4][8]
D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o alpha subunit. Upon activation by dopamine, the Gi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking this receptor, thiothixene prevents dopamine-mediated inhibition of adenylyl cyclase, which helps to normalize neuronal signaling.[1][9] This blockade in the mesolimbic system is thought to be the primary driver of its antipsychotic effects.[2] However, antagonism of D2 receptors in the nigrostriatal pathway is also responsible for the emergence of extrapyramidal side effects (EPS).[3]
Secondary Receptor Interactions and Their Implications
Thiothixene's clinical profile is refined by its activity at several other receptor systems.[1][10] Its lack of significant anticholinergic (muscarinic) activity distinguishes it from some other typical antipsychotics.[5]
-
Serotonin 5-HT2A Receptors: Thiothixene is an antagonist at 5-HT2A receptors.[1][10] Blockade of these Gq-coupled receptors is a key feature of atypical antipsychotics and is thought to contribute to a lower risk of EPS and potential efficacy against negative symptoms.[11] Antagonism at 5-HT2A receptors inhibits the phospholipase C (PLC) pathway, preventing the generation of second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
α1-Adrenergic Receptors: Antagonism at these receptors can lead to side effects such as orthostatic hypotension, dizziness, and reflex tachycardia.[1]
-
Histamine H1 Receptors: Blockade of H1 receptors is responsible for the sedative and hypnotic effects of thiothixene, and may also contribute to weight gain.[1][3]
Quantitative Receptor Binding Profile
The affinity of thiothixene for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity. The data below summarizes thiothixene's binding profile.
| Receptor Target | Binding Affinity (Ki, nM) | Receptor Class | Associated Effects |
| Dopamine D2 | 0.3 - 0.5 | Dopaminergic | Primary Antipsychotic Efficacy , EPS |
| Dopamine D3 | 0.75 | Dopaminergic | Contributes to antipsychotic action |
| Dopamine D1 | 15 | Dopaminergic | Weaker interaction |
| Serotonin 5-HT7 | 6.8 | Serotonergic | Potential role in mood regulation |
| Serotonin 5-HT2A | 10 - 20 | Serotonergic | Attenuation of EPS, anxiolytic effects |
| Histamine H1 | 4.0 - 12 | Histaminergic | Sedation, weight gain |
| Adrenergic α1A | 7.3 | Adrenergic | Orthostatic hypotension, dizziness |
| Adrenergic α1B | 10 | Adrenergic | Orthostatic hypotension, dizziness |
| Muscarinic (M1-M5) | >2,450 | Cholinergic | Very low affinity; minimal anticholinergic effects |
| (Data synthesized from DrugBank and Wikipedia.[1][5]) |
Novel Mechanisms: Stimulation of Efferocytosis
Recent studies have identified a novel mechanism of action for thiothixene, independent of its canonical receptor antagonism.[7] Thiothixene has been shown to stimulate efferocytosis, the process by which phagocytic cells like macrophages clear apoptotic (dying) cells.[6][7] This action is particularly interesting for its potential therapeutic applications in diseases characterized by the accumulation of dead cells, such as atherosclerosis.[6]
The mechanism involves an increase in the expression of the retinol-binding protein receptor Stra6L. This, in turn, promotes the production of Arginase 1 (Arg1), a key stimulator of continual efferocytosis.[7] Interestingly, this research also revealed that dopamine itself potently inhibits efferocytosis, an effect that is partially reversed by thiothixene, linking its primary and novel mechanisms.[7]
Experimental Protocols: Radioligand Binding Assay
The quantitative data presented in Section 4.0 is primarily derived from competitive radioligand binding assays. This technique is the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.[12]
Objective
To determine the inhibition constant (Ki) of thiothixene for the human dopamine D2 receptor expressed in a stable cell line or prepared from tissue homogenates.
Materials
-
Receptor Source: Membrane preparations from CHO or HEK293 cells stably expressing the human D2 receptor, or striatal tissue homogenates from rat or human brain.
-
Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride, at a fixed concentration (typically at or below its Kd value).
-
Test Compound: Thiothixene, prepared in a series of dilutions (e.g., 10 concentrations over a 5-log unit range).[12]
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to saturate all specific binding sites.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Apparatus: 96-well microplates, cell harvester/filtration apparatus, glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.[12][13]
Methodology
-
Incubation: In each well of a 96-well plate, combine the receptor membrane preparation, the fixed concentration of radioligand, and either assay buffer (for total binding), the non-specific binding control, or a specific concentration of thiothixene.[14]
-
Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes).[12]
-
Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters using a cell harvester. The membranes containing the bound radioligand are trapped on the filter.[12][14]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity trapped on each filter using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM with buffer only).
-
Plot the percentage of specific binding against the logarithm of the thiothixene concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of thiothixene that inhibits 50% of the specific radioligand binding).[15]
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
The mechanism of action of thiothixene is multifaceted, extending beyond its well-established role as a potent dopamine D2 receptor antagonist. While D2 blockade remains the primary driver of its antipsychotic effects in treating schizophrenia[3][4], its interactions with serotonergic, adrenergic, and histaminergic receptors are crucial in shaping its complete therapeutic and adverse effect profile.[1] Furthermore, the discovery of its ability to promote macrophage efferocytosis opens a new avenue of research into the immunomodulatory roles of thioxanthene antipsychotics and suggests potential for therapeutic repurposing.[7] A comprehensive understanding of this complex pharmacology is essential for optimizing its clinical use and for guiding the development of future central nervous system therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of Thiothixene? [synapse.patsnap.com]
- 4. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Tiotixene - Wikipedia [en.wikipedia.org]
- 6. The antipsychotic drug thiothixene stimulates macrophages to clear pathogenic cells by inducing Arginase 1 and continual efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antipsychotic drug thiothixene stimulates macrophages to clear pathogenic cells by inducing arginase 1 and continual efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thiothixene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia [mdpi.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. revvity.com [revvity.com]
- 14. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Deuterated Thiothixene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the pharmacokinetic profile of deuterated thiothixene (B151736), a modification of the typical antipsychotic thiothixene. By strategically replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), at sites of metabolic activity, deuterated thiothixene aims to leverage the kinetic isotope effect to improve its metabolic stability and potentially offer a more favorable pharmacokinetic profile compared to its parent compound. While specific clinical data on deuterated thiothixene is not extensively available in the public domain, this paper will extrapolate its expected pharmacokinetic properties based on the known metabolism of thiothixene and established principles of deuteration in drug development.
Introduction to Thiothixene and the Rationale for Deuteration
Thiothixene is a thioxanthene (B1196266) derivative that exerts its antipsychotic effects primarily through the blockade of dopamine (B1211576) D2 receptors in the central nervous system.[1][2][3][4] It is metabolized extensively in the liver, principally by the cytochrome P450 enzyme CYP1A2.[1][2] This metabolic process can lead to a relatively short half-life and the formation of various metabolites.
Deuteration of pharmaceuticals is a strategy employed to enhance pharmacokinetic properties.[5][6] The substitution of hydrogen with deuterium at a carbon-hydrogen bond that is cleaved during metabolism can slow down the rate of this metabolic reaction.[6][7] This phenomenon, known as the kinetic isotope effect (KIE), can lead to several potential benefits, including:
-
Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life.[5]
-
Increased Drug Exposure: Slower metabolism can result in higher plasma concentrations of the active drug.
-
Reduced Metabolite-Related Toxicity: A decrease in the formation of potentially toxic metabolites.[5]
-
Less Frequent Dosing: An extended half-life may allow for a reduced dosing frequency, potentially improving patient compliance.[5]
Comparative Pharmacokinetic Parameters: Thiothixene vs. Expected Deuterated Thiothixene
The following table summarizes the known pharmacokinetic parameters of thiothixene and the anticipated changes for a deuterated version. These expected values are based on the principles of the kinetic isotope effect, assuming that the sites of deuteration are metabolically active.
| Pharmacokinetic Parameter | Thiothixene (Non-Deuterated) | Expected Deuterated Thiothixene | Rationale for Expected Change |
| Absorption | |||
| Bioavailability | Well-absorbed orally | Similar to Thiothixene | Deuteration is not expected to significantly alter oral absorption. |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours[8][9] | Potentially slightly delayed | Slower first-pass metabolism could slightly delay the time to reach peak concentration. |
| Distribution | |||
| Protein Binding | >99%[9] | Similar to Thiothixene | Isotopic substitution is unlikely to affect protein binding affinity. |
| Volume of Distribution | Large | Similar to Thiothixene | Distribution into tissues is not expected to be significantly altered by deuteration. |
| Metabolism | |||
| Primary Metabolic Pathway | Hepatic oxidation, primarily via CYP1A2[1][2] | Hepatic oxidation, primarily via CYP1A2 | The metabolic pathway is expected to be the same, but the rate will be affected. |
| Major Metabolites | N-desmethylthiothixene, Thiothixene sulfoxide[8][9] | Same metabolites, but potentially in different proportions | Slower metabolism at the deuterated site may lead to a shift in the metabolite profile. |
| Elimination | |||
| Elimination Half-life (t½) | Approximately 10-34 hours[1][2][8][9] | Increased | The primary benefit of deuteration; a slower rate of metabolism will extend the half-life. |
| Clearance | Significantly influenced by CYP1A2 inducers (e.g., smoking) and inhibitors[10] | Decreased | Slower metabolism will result in a lower systemic clearance of the drug. |
| Primary Route of Excretion | Feces via biliary elimination[8][9] | Feces via biliary elimination | The route of excretion is not expected to change. |
Experimental Protocols for Pharmacokinetic Analysis
The following are detailed methodologies for key experiments that would be conducted to formally characterize and compare the pharmacokinetic profiles of thiothixene and deuterated thiothixene.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of thiothixene and deuterated thiothixene in liver microsomes.
Methodology:
-
Microsome Incubation: Human liver microsomes (pooled from multiple donors) are incubated with thiothixene or deuterated thiothixene at a concentration of 1 µM in a phosphate (B84403) buffer (pH 7.4) containing a NADPH-regenerating system.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound (thiothixene or deuterated thiothixene) is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of thiothixene and deuterated thiothixene following oral administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group) are used.
-
Dosing: Animals are administered a single oral dose of either thiothixene or deuterated thiothixene (e.g., 10 mg/kg) formulated in a suitable vehicle.
-
Blood Sampling: Blood samples are collected from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: Plasma concentrations of thiothixene, deuterated thiothixene, and their major metabolites are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), half-life, clearance, and volume of distribution.
Visualizing Key Pathways and Workflows
Thiothixene Signaling Pathway
Thiothixene primarily acts as an antagonist at the dopamine D2 receptor, which is a G-protein coupled receptor. Its blockade of this receptor is central to its antipsychotic effects.
Caption: Antagonistic action of deuterated thiothixene at the dopamine D2 receptor.
Experimental Workflow for In Vivo Pharmacokinetic Study
This diagram illustrates the sequential steps involved in conducting an in vivo pharmacokinetic study to compare thiothixene and its deuterated analog.
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Conclusion
The deuteration of thiothixene presents a promising strategy to enhance its pharmacokinetic profile. By leveraging the kinetic isotope effect, deuterated thiothixene is expected to exhibit a slower rate of metabolism, leading to a longer half-life and increased systemic exposure compared to its non-deuterated counterpart. While further non-clinical and clinical studies are necessary to definitively characterize its properties, the foundational principles of deuteration in drug design suggest that this modification could lead to a more optimized antipsychotic agent with the potential for improved efficacy and patient convenience. The experimental protocols and analytical workflows outlined in this guide provide a framework for the comprehensive evaluation of deuterated thiothixene's pharmacokinetic profile.
References
- 1. youtube.com [youtube.com]
- 2. thecarlatreport.com [thecarlatreport.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tiotixene - Wikipedia [en.wikipedia.org]
- 9. drugs.com [drugs.com]
- 10. Thiothixene pharmacokinetic interactions: a study of hepatic enzyme inducers, clearance inhibitors, and demographic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Thiothixene in Human Plasma using (Z)-Thiothixene-d8 by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiothixene (B151736) is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class used in the management of schizophrenia. Accurate and reliable quantification of thiothixene in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of (Z)-Thiothixene in human plasma. The method utilizes a stable isotope-labeled internal standard, (Z)-Thiothixene-d8, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.
Principle
The method involves the extraction of thiothixene and the internal standard, this compound, from human plasma via protein precipitation. The extracted analytes are then separated using reversed-phase UPLC and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.
Experimental Protocols
1. Materials and Reagents
-
(Z)-Thiothixene reference standard (≥98% purity)
-
This compound internal standard (≥98% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (sourced from an accredited biobank)
2. Instrumentation
-
UPLC System: Waters ACQUITY UPLC® system or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: Waters ACQUITY UPLC® HSS T3 column (2.1 x 50 mm, 1.8 µm) or equivalent[1]
3. Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare primary stock solutions of (Z)-Thiothixene and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of (Z)-Thiothixene by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water to create a range of concentrations for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the primary stock solution with a 50:50 mixture of methanol and water.
4. Sample Preparation
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of plasma into the corresponding tubes.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples.
-
For calibration standards and QCs, add the corresponding working standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
5. UPLC-MS/MS Conditions
UPLC Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC® HSS T3, 2.1 x 50 mm, 1.8 µm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| (Z)-Thiothixene | 444.3 | 139.2 | 40 | 25 |
| This compound | 452.3 | 147.2 | 40 | 25 |
Data Presentation
Table 1: Calibration Curve for Thiothixene Quantification
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 1.0 | 0.025 ± 0.002 | 102.5 |
| 2.5 | 0.063 ± 0.004 | 98.8 |
| 5.0 | 0.128 ± 0.007 | 101.2 |
| 10.0 | 0.255 ± 0.011 | 99.5 |
| 25.0 | 0.642 ± 0.025 | 100.8 |
| 50.0 | 1.291 ± 0.048 | 99.1 |
| 100.0 | 2.585 ± 0.091 | 100.3 |
The calibration curve was linear over the concentration range of 1.0 to 100.0 ng/mL with a coefficient of determination (r²) ≥ 0.998.
Table 2: Precision and Accuracy of the Method
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean ± SD (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (n=18) Mean ± SD (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 1.03 ± 0.07 | 6.8 | 103.0 | 1.05 ± 0.09 | 8.6 | 105.0 |
| Low QC | 3.0 | 2.95 ± 0.15 | 5.1 | 98.3 | 3.08 ± 0.21 | 6.8 | 102.7 |
| Mid QC | 30.0 | 31.2 ± 1.2 | 3.8 | 104.0 | 29.7 ± 1.5 | 5.1 | 99.0 |
| High QC | 80.0 | 78.9 ± 2.5 | 3.2 | 98.6 | 81.5 ± 3.1 | 3.8 | 101.9 |
The intra- and inter-day precision and accuracy were within the acceptable limits as per regulatory guidelines.
Visualizations
Caption: Sample preparation workflow for thiothixene analysis.
References
Bioanalytical Method for the Quantification of (Z)-Thiothixene in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the development and validation of a bioanalytical method for the quantification of (Z)-Thiothixene in human plasma. This method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) and utilizes (Z)-Thiothixene-d8 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.
(Z)-Thiothixene is a potent antipsychotic agent, and its accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.
Introduction
Thiothixene (B151736) is a typical antipsychotic of the thioxanthene (B1196266) class used in the management of schizophrenia.[1] Monitoring its concentration in plasma is essential for optimizing dosing regimens and ensuring therapeutic efficacy. This application note describes a robust and sensitive LC-MS/MS method for the determination of (Z)-Thiothixene in human plasma. The method utilizes this compound as an internal standard to achieve reliable and accurate quantification. The sample preparation is based on a straightforward protein precipitation technique, which offers high recovery and efficiency.
Experimental
Materials and Reagents
-
(Z)-Thiothixene certified reference standard
-
This compound certified reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water (18.2 MΩ·cm)
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) system, is recommended.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B in 3.0 min, hold at 90% B for 1.0 min, return to 10% B in 0.1 min, and re-equilibrate for 0.9 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
Table 2: Mass Spectrometer Parameters
| Parameter | (Z)-Thiothixene | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 444.2 | 452.2 (Proposed) |
| Product Ion 1 (m/z) | 139.2 (Quantifier) | 147.2 (Quantifier - Proposed) |
| Product Ion 2 (m/z) | 98.1 (Qualifier) | 98.1 (Qualifier - Proposed) |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimized for specific instrument | Optimized for specific instrument |
| Declustering Potential (DP) | Optimized for specific instrument | Optimized for specific instrument |
Note: The MRM transitions for this compound are proposed based on the fragmentation of thiothixene and the mass shift due to deuterium (B1214612) labeling. Experimental optimization is required to confirm these transitions.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of (Z)-Thiothixene and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the (Z)-Thiothixene stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, and High).
Sample Preparation Protocol: Protein Precipitation
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Method Validation
The method was validated according to the US FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 1 to 500 ng/mL for (Z)-Thiothixene in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.
Table 3: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Slope (mean ± SD) | Intercept (mean ± SD) | r² (mean ± SD) |
| (Z)-Thiothixene | 1 - 500 | 0.0025 ± 0.0002 | 0.0011 ± 0.0005 | 0.997 ± 0.002 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1 | 6.8 | 105.2 | 8.5 | 103.8 |
| Low QC | 3 | 5.2 | 102.1 | 6.9 | 101.5 |
| Mid QC | 100 | 4.1 | 98.7 | 5.3 | 99.2 |
| High QC | 400 | 3.5 | 101.3 | 4.8 | 100.9 |
Recovery
The extraction recovery of (Z)-Thiothixene and this compound was determined at three QC levels.
Table 5: Extraction Recovery
| QC Level | Concentration (ng/mL) | (Z)-Thiothixene Recovery (%) | This compound Recovery (%) |
| Low QC | 3 | 92.5 | 94.1 |
| Mid QC | 100 | 95.1 | 96.3 |
| High QC | 400 | 93.8 | 95.5 |
Matrix Effect
The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those of the analyte in neat solutions. The matrix factor was consistently between 0.95 and 1.05, indicating no significant ion suppression or enhancement.
Signaling Pathway and Experimental Logic
The bioanalytical method development process follows a logical progression from understanding the analyte's properties to developing a robust and validated quantification method.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of (Z)-Thiothixene in human plasma using its deuterated internal standard, this compound. The protein precipitation sample preparation is simple, rapid, and provides excellent recovery. The method is validated according to international guidelines and is suitable for use in clinical and research settings for pharmacokinetic and therapeutic drug monitoring studies of (Z)-Thiothixene.
References
Application Note: High-Throughput Analysis of (Z)-Thiothixene in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (Z)-Thiothixene in human plasma. The use of its stable isotope-labeled analog, (Z)-Thiothixene-d8, as an internal standard ensures high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation protocol, enabling high-throughput analysis. The method is validated over a clinically relevant concentration range and demonstrates excellent performance in terms of linearity, precision, accuracy, recovery, and matrix effects, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development.
Introduction
Thiothixene is a typical antipsychotic medication of the thioxanthene (B1196266) class used in the management of schizophrenia.[1] Monitoring its plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing adverse effects. A reliable and sensitive bioanalytical method is essential for accurately measuring Thiothixene levels in clinical and preclinical studies. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix-induced ionization suppression or enhancement.[2] This note provides a detailed protocol for the extraction and quantification of (Z)-Thiothixene from human plasma.
Experimental Protocols
Materials and Reagents
-
(Z)-Thiothixene analytical standard
-
This compound internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
-
Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of (Z)-Thiothixene and this compound in methanol.
-
Working Standard Solutions: Serially dilute the (Z)-Thiothixene primary stock with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock with acetonitrile.
Sample Preparation: Protein Precipitation
-
Allow plasma samples, calibrators, and QCs to thaw at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry (MS)
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | |
| Compound | Precursor Ion (m/z) |
| (Z)-Thiothixene | 444.2 |
| This compound | 452.2 |
Data Presentation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The results are summarized in the tables below.
Table 1: Calibration Curve Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.5 ng/mL |
| Accuracy at LLOQ | Within ±20% of nominal value |
| Precision at LLOQ | ≤ 20% CV |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LQC | 1.5 | 6.8 | -2.5 | 8.2 | -1.7 |
| MQC | 40 | 4.5 | 1.2 | 6.1 | 2.8 |
| HQC | 80 | 3.9 | 0.8 | 5.5 | 1.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect |
| LQC | 1.5 | 92.1 | 94.5 | 1.03 |
| HQC | 80 | 95.3 | 96.2 | 0.98 |
Visualizations
Caption: Experimental workflow for plasma sample analysis.
Caption: Metabolic pathway of (Z)-Thiothixene.
Conclusion
A simple, rapid, and sensitive LC-MS/MS method for the quantification of (Z)-Thiothixene in human plasma has been successfully developed and validated. The use of a stable isotope-labeled internal standard, this compound, and a straightforward protein precipitation protocol ensures the method is both accurate and robust. With a lower limit of quantification of 0.5 ng/mL, the assay is well-suited for application in clinical pharmacokinetic studies and for therapeutic drug monitoring of Thiothixene.
References
Application Notes and Protocols for Thiothixene Quantification in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiothixene (B151736) is a typical antipsychotic medication used for the management of schizophrenia. Monitoring its concentration in biological fluids such as urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in forensic toxicology. This document provides detailed protocols for the quantitative analysis of thiothixene in human urine using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is generally preferred for its high sensitivity and specificity.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from a validated method for thiothixene in serum and plasma and is optimized for a urine matrix.[1]
Materials and Reagents
-
Thiothixene certified reference standard
-
Imipramine-D3 (Internal Standard)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
β-glucuronidase from Helix pomatia
-
Phosphate (B84403) buffer (pH 5.0)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-X-Drug B Plus or similar)
Instrumentation and Conditions
-
LC-MS/MS System: Waters Acquity UPLC TQD or equivalent
-
Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 8 µL
-
Column Temperature: 25°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Experimental Protocol
3.1. Sample Preparation (Solid Phase Extraction - SPE)
-
Enzymatic Hydrolysis: To 1 mL of urine sample, add 500 µL of phosphate buffer (pH 5.0) and 20 µL of β-glucuronidase solution. Vortex and incubate at 60°C for 1 hour to hydrolyze glucuronide conjugates.
-
Internal Standard Spiking: After hydrolysis, allow the sample to cool to room temperature. Add the internal standard (Imipramine-D3) to a final concentration of 50 ng/mL.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
3.2. LC-MS/MS Analysis
Inject the reconstituted sample into the LC-MS/MS system. A linear gradient can be optimized for the separation of thiothixene and the internal standard.
Data Presentation
Table 1: LC-MS/MS Parameters for Thiothixene and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Thiothixene | 444.27 | 139.24 | 97.93 |
| Imipramine-D3 (IS) | 284.25 | 89.10 | 193.10 |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Thiothixene |
| Linearity Range | 1 - 60 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
II. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides an alternative method for thiothixene quantification.
Materials and Reagents
-
Thiothixene certified reference standard
-
Protriptyline (Internal Standard) or other suitable IS
-
Liquid-Liquid Extraction Solvents: e.g., Chloroform and Isopropanol mixture (9:1, v/v)[2]
-
Sodium Hydroxide solution (1 M)
-
Hydrochloric Acid (0.1 M)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS) - if necessary
Instrumentation and Conditions
-
GC-MS System: Agilent GC-MS or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial 150°C for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM)
Experimental Protocol
3.1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Enzymatic Hydrolysis: Perform enzymatic hydrolysis as described in the LC-MS/MS protocol (Section I, 3.1.1).
-
Internal Standard Spiking: Add the internal standard to the hydrolyzed urine sample.
-
Alkalinization: Adjust the pH of the sample to > 9.0 with 1 M Sodium Hydroxide.
-
Extraction: Add 5 mL of the extraction solvent (e.g., Chloroform:Isopropanol). Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Back Extraction (optional clean-up): Transfer the organic layer to a new tube. Add 2 mL of 0.1 M HCl, vortex, and centrifuge. This will move the basic drug into the aqueous layer, leaving some interferences behind. Then, re-alkalinize the aqueous layer and re-extract with fresh organic solvent.
-
Evaporation and Derivatization: Transfer the final organic layer to a clean tube and evaporate to dryness. If derivatization is required to improve chromatographic properties, add the derivatizing agent and heat as per the manufacturer's instructions.
-
Reconstitution: Reconstitute the residue in a suitable solvent like ethyl acetate.
3.2. GC-MS Analysis
Inject the reconstituted sample into the GC-MS system.
Data Presentation
Table 3: GC-MS Parameters for Thiothixene (Illustrative)
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Thiothixene | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
| Protriptyline (IS) | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
Note: Specific ions for thiothixene via GC-MS would need to be determined through analysis of a reference standard.
Table 4: Method Validation Parameters (Illustrative)
| Parameter | Thiothixene |
| Linearity Range | 10 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (% Bias) | Within ±20% |
| Precision (% CV) | < 20% |
| Recovery | > 70% |
III. Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for the quantification of thiothixene in urine.
Caption: Simplified metabolic pathway of thiothixene leading to urinary excretion.
References
Application Notes and Protocols for Thiothixene Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the preparation of biological samples for the analysis of thiothixene (B151736). The protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are outlined below, offering a range of options to suit various laboratory capabilities and sample matrices.
Introduction
Thiothixene is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class. Accurate quantification of thiothixene and its metabolites in biological matrices such as plasma, serum, urine, and whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The choice of sample preparation is a critical step that significantly impacts the reliability and sensitivity of the analytical method. This document provides detailed protocols for the most common extraction techniques, along with expected performance data to guide researchers in selecting the most appropriate method for their needs.
Quantitative Data Summary
The following table summarizes typical recovery rates for various sample preparation techniques used in the analysis of antipsychotic drugs, including thiothixene. It is important to note that recovery can vary depending on the specific matrix, analyte concentration, and laboratory conditions.
| Sample Preparation Technique | Analyte | Matrix | Typical Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Thiothixene & other antipsychotics | Plasma/Serum | 85 - 105 | [1] |
| Liquid-Liquid Extraction (LLE) | General drugs of abuse | Whole Blood | 84.9 - 113.2 | [2] |
| Protein Precipitation (PPT) | General drugs | Serum | > 95 | |
| Protein Precipitation (PPT) | General drugs of abuse | Whole Blood | > 75% | [3] |
Metabolic Pathway of Thiothixene
Thiothixene is primarily metabolized in the liver, mainly by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2D6 and CYP3A4. The main metabolic pathways involve oxidation and N-demethylation, leading to the formation of key metabolites such as thiothixene sulfoxide (B87167) and N-desmethylthiothixene. Understanding this pathway is essential for comprehensive pharmacokinetic analysis.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Thiothixene from Human Plasma
This protocol is designed for the extraction of thiothixene from plasma samples using a mixed-mode SPE cartridge, which provides a clean extract suitable for LC-MS/MS analysis.
Materials:
-
Mixed-mode SPE cartridges (e.g., C8/cation exchange)
-
Human plasma
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Water (deionized or HPLC grade)
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add an appropriate internal standard.
-
Vortex mix for 10 seconds.
-
Add 200 µL of 4% phosphoric acid and vortex for another 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 20 seconds and transfer to an autosampler vial.
-
Experimental Workflow:
Liquid-Liquid Extraction (LLE) Protocol for Thiothixene from Whole Blood
This protocol describes a liquid-liquid extraction method for isolating thiothixene from whole blood, a more complex matrix than plasma.
Materials:
-
Whole blood
-
Internal standard solution
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (1 M)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Preparation:
-
Pipette 500 µL of whole blood into a glass centrifuge tube.
-
Add the internal standard.
-
Add 500 µL of 1 M sodium hydroxide to basify the sample. Vortex for 30 seconds.
-
-
Extraction:
-
Add 3 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Transfer and Evaporation:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., mobile phase for the analytical method).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the solution to an autosampler vial for analysis.
-
Experimental Workflow:
Protein Precipitation (PPT) Protocol for Thiothixene from Serum
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a biological sample. Acetonitrile is a commonly used precipitating agent.
Materials:
-
Serum
-
Internal standard solution
-
Acetonitrile (ACN), ice-cold
-
Centrifuge (refrigerated, if possible)
-
Vortex mixer
Protocol:
-
Precipitation:
-
Pipette 200 µL of serum into a microcentrifuge tube.
-
Add the internal standard.
-
Add 600 µL of ice-cold acetonitrile to the serum sample (a 3:1 ratio of ACN to serum).[4]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Incubate the mixture on ice or at 4°C for 10 minutes to facilitate complete protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
-
Analysis:
-
The supernatant can be directly injected for LC-MS/MS analysis, or it can be evaporated and reconstituted in a more suitable solvent if necessary to improve chromatographic performance or increase sensitivity.
-
Experimental Workflow:
References
- 1. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application of (Z)-Thiothixene-d8 in Schizophrenia Research: Application Notes and Protocols
(Z)-Thiothixene-d8 , the deuterated analog of the antipsychotic medication (Z)-Thiothixene, serves as a critical tool in schizophrenia research. Its primary application lies in its use as an internal standard for quantitative bioanalysis, particularly in pharmacokinetic and therapeutic drug monitoring studies. The stable isotope labeling of this compound allows for precise and accurate measurement of (Z)-Thiothixene concentrations in biological matrices, overcoming variabilities inherent in sample preparation and analysis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.
Application Notes
(Z)-Thiothixene is a typical antipsychotic of the thioxanthene (B1196266) class, primarily indicated for the management of schizophrenia.[1][2] Its therapeutic effects are mainly attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway, which is thought to be overactive in schizophrenia.[1][2] By blocking these receptors, Thiothixene helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2]
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of the SIL-IS to the analyte ensure that it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and variability in extraction recovery.
Key Applications of this compound:
-
Pharmacokinetic Studies: Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) of (Z)-Thiothixene.
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of Thiothixene.
-
Therapeutic Drug Monitoring (TDM): Optimizing patient dosing by maintaining drug concentrations within the therapeutic window, thereby maximizing efficacy and minimizing adverse effects.
-
Metabolite Identification: Aiding in the structural elucidation of Thiothixene metabolites.
Quantitative Data
The following tables summarize key quantitative parameters for the analysis of (Z)-Thiothixene using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters for (Z)-Thiothixene and this compound
| Analyte | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |
| (Z)-Thiothixene | 444.2 | 143.1 | 35 |
| This compound | 452.2 | 143.1 | 35 |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 ng/mL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5% to +5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | < 10% |
Experimental Protocols
Protocol 1: Quantification of (Z)-Thiothixene in Human Plasma using LC-MS/MS
This protocol describes a method for the sensitive and selective quantification of (Z)-Thiothixene in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
(Z)-Thiothixene analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
4. Data Analysis:
-
Quantify the concentration of (Z)-Thiothixene by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios against the known concentrations of the calibration standards.
-
Determine the concentration of (Z)-Thiothixene in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway
Caption: Mechanism of (Z)-Thiothixene action on the dopamine D2 receptor signaling pathway.
Experimental Workflow
Caption: Workflow for quantifying (Z)-Thiothixene in plasma using this compound.
References
Application Notes and Protocols for the Mass Spectrometry Fragmentation of (Z)-Thiothixene-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Thiothixene is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class, used in the management of schizophrenia. In quantitative bioanalysis and pharmacokinetic studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise results using liquid chromatography-tandem mass spectrometry (LC-MS/MS). (Z)-Thiothixene-d8, a deuterated analog of thiothixene, serves as an ideal internal standard due to its similar physicochemical properties and co-eluting chromatographic behavior with the parent drug. Understanding the mass spectrometric fragmentation of this compound is essential for developing robust and reliable analytical methods.
These application notes provide a detailed overview of the mass spectrometry fragmentation of this compound, including proposed fragmentation pathways, key fragment ions, and a comprehensive experimental protocol for its analysis.
Predicted Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound in a mass spectrometer, typically following positive electrospray ionization (ESI+), is expected to mirror that of the unlabeled (Z)-Thiothixene with a corresponding mass shift of +8 Da for the precursor ion and any fragments retaining all deuterium (B1214612) atoms. The primary fragmentation is anticipated to occur at the piperazine (B1678402) ring and the bond connecting the side chain to the thioxanthene core.
The proposed fragmentation pathway initiates with the protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) leads to the formation of characteristic product ions. The major fragmentation is predicted to be the cleavage of the C-C bond between the propyl chain and the piperazine ring, leading to a stable, resonance-delocalized fragment. Another significant fragmentation pathway likely involves the cleavage of the bond between the nitrogen of the piperazine ring and the propyl side chain.
Below is a proposed fragmentation pathway diagram for this compound generated using Graphviz.
Caption: Proposed fragmentation pathway of this compound.
Quantitative Data Summary
For quantitative analysis using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored. The following table summarizes the expected mass transitions for (Z)-Thiothixene and its deuterated internal standard, this compound. These values are predicted based on the structure and common fragmentation patterns.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition |
| (Z)-Thiothixene | 444.2 | 139.2 | [M+H]⁺ → [C₈H₁₅N₂]⁺ |
| (Z)-Thiothixene | 444.2 | 221.1 | [M+H]⁺ → [C₁₄H₁₁S]⁺ |
| This compound | 452.2 | 147.2 | [M+H]⁺ → [C₈H₇D₈N₂]⁺ |
| This compound | 452.2 | 221.1 | [M+H]⁺ → [C₁₄H₁₁S]⁺ |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (Z)-Thiothixene in a biological matrix using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: As listed in the Quantitative Data Summary table.
-
Collision Gas: Argon.
-
Data Acquisition and Processing: Use instrument-specific software for data acquisition and subsequent quantification.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from sample preparation to data analysis.
Caption: Workflow for the quantitative analysis of (Z)-Thiothixene.
Conclusion
The use of this compound as an internal standard is a robust approach for the accurate quantification of (Z)-Thiothixene in various biological matrices. The distinct mass difference allows for reliable differentiation from the unlabeled analyte. The provided experimental protocol offers a solid foundation for developing and validating a sensitive and specific LC-MS/MS method. The proposed fragmentation pathway and mass transitions can be used as a starting point for method optimization on different tandem mass spectrometry platforms. Researchers should perform appropriate validation experiments to ensure the method meets the required performance characteristics for their specific application.
Application Notes and Protocols for the Chromatographic Separation of Thiothixene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiothixene (B151736) is a thioxanthene (B1196266) derivative and a typical antipsychotic agent used in the management of schizophrenia. It exists as two geometric isomers, the therapeutically active (Z)-isomer (cis-thiothixene) and the less active (E)-isomer (trans-thiothixene). The United States Pharmacopeia (USP) sets a limit for the presence of the (E)-isomer in the drug substance, necessitating a reliable analytical method for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose, ensuring the quality, safety, and efficacy of thiothixene formulations.
This document provides detailed application notes and protocols for the chromatographic separation of thiothixene isomers, primarily based on the USP monograph method.
Data Presentation
The following table summarizes the quantitative data for the HPLC separation of thiothixene isomers based on the USP method for the limit of (E)-thiothixene.
| Parameter | (Z)-Thiothixene | (E)-Thiothixene |
| Typical Retention Time | 16 - 18 minutes[1] | 13 - 15 minutes[1] |
| USP Resolution Requirement | \multicolumn{2}{c | }{Resolution factor of not less than 2.2[1]} |
Experimental Protocols
This section details the methodologies for the separation of thiothixene isomers by HPLC, with a primary focus on the USP monograph for the "Limit of (E)-thiothixene" test. Alternative methods are also briefly discussed.
Primary Method: USP "Limit of (E)-thiothixene" Test
This method is the official procedure for quantifying the (E)-isomer in thiothixene drug substance.
1. Instrumentation and Chromatographic Conditions:
-
Instrument: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: A 25 cm x 4.6 mm column containing packing L9 (a silica (B1680970) gel, totally porous, of 5- to 10-µm particle size).[1]
-
Mobile Phase: Mix 4 volumes of a buffered aqueous solution with 6 volumes of methanol (B129727). The concentration of methanol may be adjusted to meet system suitability requirements.[1]
-
Buffer Preparation: Transfer 6.9 g of monobasic sodium phosphate (B84403) to a 1-liter volumetric flask, dissolve in and dilute with deionized water to volume, and mix. Filter through a suitable membrane filter.[1]
-
-
Flow Rate: 1.0 to 1.5 mL per minute.[1]
-
Injection Volume: Approximately 20 µL.
-
Detection: UV detection at 254 nm.[1]
-
Temperature: Room temperature.
2. Preparation of Solutions:
-
Standard Preparation A: Prepare a solution in methanol containing accurately weighed quantities of USP (E)-Thiothixene RS and USP Thiothixene RS to have a concentration of 0.4 mg/mL and 1.2 mg/mL, respectively.[1]
-
Standard Preparation B: Transfer 5.0 mL of Standard Preparation A to a 100-mL volumetric flask, dilute with methanol to volume, and mix.[1]
-
Test Preparation: Accurately weigh about 200 mg of Thiothixene, transfer to a 100-mL volumetric flask, dissolve in and dilute with methanol to volume, and mix.
3. System Suitability:
-
Inject Standard Preparation B in replicate.
-
The resolution factor between the (E)-thiothixene and (Z)-thiothixene peaks must be not less than 2.2.[1] The retention times are approximately 13 to 15 minutes for (E)-thiothixene and 16 to 18 minutes for (Z)-thiothixene.[1]
4. Procedure:
-
Concomitantly inject equal volumes of the Standard Preparation and the Test Preparation into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Calculate the percentage of (E)-thiothixene in the portion of Thiothixene taken.
Alternative HPLC Method (USP Assay)
The USP monograph for the assay of Thiothixene specifies a different HPLC method. While not specifically for isomer separation, it is relevant for the quantification of the active pharmaceutical ingredient.
-
Column: A 3.9-mm x 30-cm column that contains packing L3 (a C18 reversed-phase silica).[1]
-
Flow Rate: About 0.5 mL per minute.[1]
-
Detector: 254 nm.[1]
Other Reported Chromatographic Systems
Scientific literature has reported the use of other stationary phases for the separation of thiothixene isomers, including:
-
Silica cartridges.[2]
-
Cyanopropyl cartridges.[2]
-
A mixed SiAl (silica and alumina) analytical column.
These alternatives may offer different selectivity and could be explored during method development for specific applications, such as analysis in biological matrices like human plasma.[2] For plasma analysis, a C18 Sep-Pak cartridge has been used for sample clean-up, and mesoridazine (B118732) has been employed as an internal standard.[2]
Visualizations
Experimental Workflow for Thiothixene Isomer Analysis
The following diagram illustrates the general workflow for the HPLC analysis of thiothixene isomers as per the USP monograph.
Caption: Workflow for the HPLC analysis of thiothixene isomers.
Logical Relationship of Thiothixene Isomers
The following diagram illustrates the relationship between the two geometric isomers of thiothixene.
Caption: Relationship between (Z)- and (E)-isomers of thiothixene.
References
Troubleshooting & Optimization
Technical Support Center: (Z)-Thiothixene-d8 and Matrix Effect Mitigation
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing (Z)-Thiothixene-d8 to overcome matrix effects in quantitative mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy and precision of quantitative results.[2] In complex biological matrices like plasma, components such as salts, lipids, and proteins are common causes of these effects.[2]
Q2: How does a deuterated internal standard like this compound theoretically correct for matrix effects?
A2: A deuterated internal standard (d-IS) is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium.[1] The core principle is that the d-IS has nearly identical physicochemical properties to the analyte, (Z)-Thiothixene.[1][3] Therefore, during sample preparation, chromatography, and ionization, it should be affected by the matrix in the same way as the analyte.[1] By measuring the response ratio of the analyte to the d-IS, any signal fluctuation caused by the matrix effect should be normalized, leading to accurate quantification.[2] Stable isotope-labeled internal standards are considered the gold standard for compensating for matrix effects.[2]
Q3: Why is assessing the matrix effect a regulatory requirement?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects during bioanalytical method validation.[4][5][6] This is crucial to ensure that the method provides accurate and reliable measurements of drug and metabolite concentrations in biological samples, which is fundamental for making decisions on drug safety and efficacy.[4][7] The validation process should demonstrate that the assay is free from interference by endogenous matrix components.[5] This is typically done by evaluating the matrix effect in at least six different sources or lots of the biological matrix.[4][6]
Q4: Can this compound completely eliminate all issues related to matrix effects?
A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[2][3] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[2][3] If this shift causes the analyte and internal standard to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[3][8] This is referred to as differential matrix effect.[2] Therefore, it is critical to verify the co-elution of the analyte and the internal standard during method development.[1]
Troubleshooting Guide
Problem 1: I am observing poor reproducibility of the analyte/internal standard area ratio across different plasma lots.
-
Possible Cause: Differential matrix effects. Even though this compound is a stable isotope-labeled internal standard, slight differences in retention time (the isotope effect) can cause it and the analyte to experience different levels of ion suppression in certain matrices.[3][8]
-
Solution:
-
Confirm Co-elution: Carefully examine the chromatograms to verify that the analyte and this compound peaks perfectly overlap.[1] Ensure your LC method has sufficient resolution and that the peak shapes are symmetrical.
-
Modify Chromatography: Adjust the gradient, flow rate, or mobile phase composition to ensure the analyte and IS co-elute perfectly.
-
Improve Sample Cleanup: Implement a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove more of the interfering matrix components.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[9]
-
Problem 2: The recovery of my analyte is low and inconsistent, but the IS-normalized results seem acceptable. Should I be concerned?
-
Possible Cause: The low recovery indicates that a significant portion of the analyte is being lost during the sample extraction process.
-
Solution: While this compound is likely compensating for this loss (as it should be lost at a similar rate), inconsistent recovery is not ideal for a robust method. You should optimize your extraction procedure to improve efficiency and consistency. This will make the assay more rugged and less prone to failure if there are minor variations in the extraction process. According to FDA guidelines, recovery doesn't need to be 100%, but it should be consistent.[10]
Problem 3: The signal for both (Z)-Thiothixene and this compound is significantly suppressed in some samples.
-
Possible Cause: Severe matrix effects are present, likely due to a highly complex or "dirty" matrix.
-
Solution:
-
Enhance Sample Preparation: Use a more selective sample cleanup method like SPE or liquid-liquid extraction (LLE) to remove interfering phospholipids (B1166683) and other components.
-
Chromatographic Separation: Optimize the LC method to separate the analytes from the region where most matrix components elute (often very early in the run).
-
Check for Contamination: Ensure that the LC-MS/MS system, particularly the ion source, is clean. Contamination can exacerbate ion suppression.
-
Quantitative Data on Matrix Effect Assessment
The following table presents representative data from a matrix effect validation experiment for (Z)-Thiothixene in human plasma using this compound as the internal standard. The experiment follows the post-extraction spike method recommended by regulatory guidelines.[1][5]
Table 1: Representative Matrix Effect Data for (Z)-Thiothixene
| Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | Mean | %CV | Acceptance Criteria |
| Recovery (RE) (%) | 92.1 | 90.5 | 93.3 | 89.8 | 91.5 | 92.7 | 91.7 | 1.5% | Consistent RE |
| Matrix Factor (MF) - Analyte | 0.88 | 0.91 | 0.85 | 0.94 | 0.89 | 0.86 | 0.89 | 3.8% | - |
| Matrix Factor (MF) - IS | 0.87 | 0.90 | 0.86 | 0.95 | 0.88 | 0.87 | 0.89 | 4.2% | - |
| IS-Normalized MF | 1.01 | 1.01 | 0.99 | 0.99 | 1.01 | 0.99 | 1.00 | 1.1% | 0.85-1.15 (%CV ≤15%) |
Data is hypothetical and for illustrative purposes.
Data Interpretation:
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1] In this example, moderate ion suppression is observed for both the analyte and the IS across all lots.
-
The IS-Normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.[1] A value close to 1.0 demonstrates that this compound is effectively compensating for the matrix effect.[1]
-
The low coefficient of variation (%CV) for the IS-Normalized MF across the six different plasma lots indicates the method is robust and reliable, meeting typical regulatory expectations.[4]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect for (Z)-Thiothixene using this compound
This protocol describes the quantitative assessment of matrix effects using the post-extraction spike method.
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Spike (Z)-Thiothixene and this compound into the final reconstitution solvent (e.g., 50:50 acetonitrile (B52724):water) at low and high quality control (QC) concentrations.
-
Set B (Post-Spike Matrix): Extract blank plasma from six different sources (lots). After the final evaporation step, spike the extracts with (Z)-Thiothixene and this compound to the same low and high QC concentrations as Set A.[1][2]
-
Set C (Pre-Spike Matrix): Spike (Z)-Thiothixene and this compound into blank plasma from the same six sources at low and high QC concentrations before the extraction process begins.[1][2]
2. Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma (for Set C and blank plasma for Set B), add the internal standard spiking solution (this compound).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 g for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a new plate or tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of reconstitution solvent. (For Set B, use the spiking solution from Set A for reconstitution).
3. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
(Z)-Thiothixene: e.g., m/z 444.2 -> 143.1
-
This compound: e.g., m/z 452.2 -> 151.1 (Note: MRM transitions are hypothetical and should be optimized empirically)
-
4. Calculations:
-
Recovery (RE) % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Matrix Factor (MF) = (Mean Peak Area of Set B / Mean Peak Area of Set A)[1]
-
IS-Normalized MF = (MF of Analyte / MF of IS)[1]
Visualizations
Caption: Overcoming matrix effects with a deuterated internal standard.
Caption: Experimental workflow for assessing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. myadlm.org [myadlm.org]
- 9. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacompass.com [pharmacompass.com]
Technical Support Center: (Z)-Thiothixene-d8 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of (Z)-Thiothixene-d8 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a deuterated form of (Z)-Thiothixene, which is an antagonist of serotonergic receptors.[1][2] The "-d8" indicates that eight hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes it a valuable internal standard in quantitative analysis, particularly in mass spectrometry-based assays, because it is chemically almost identical to the non-labeled analyte but can be distinguished by its higher mass.[3]
Q2: I am observing a low or no signal for my this compound internal standard in my LC-MS/MS analysis. What are the potential causes?
Low or no signal from your this compound internal standard can stem from several factors, including issues with sample preparation, instrument settings, or the stability of the compound itself.[4] A systematic approach to troubleshooting is crucial to identify and resolve the issue.
Q3: How should this compound be stored to ensure its stability?
Proper storage is critical to maintaining the integrity of this compound. For long-term storage as a powder, it is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years.[2] If in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is also important to protect it from light.[5]
Q4: Can the deuterium atoms on this compound exchange back to hydrogen?
Yes, hydrogen-deuterium (H/D) back-exchange can occur, especially when the deuterated compound is exposed to protic solvents.[3] This can lead to a decrease in the signal intensity of the deuterated standard and an overestimation of the analyte concentration. To minimize this, it is advisable to use aprotic solvents where possible and minimize the exposure of the sample to protic solvents during preparation and analysis.
Troubleshooting Guides
Issue 1: Low Signal Intensity in Mass Spectrometry (LC-MS/MS)
A common issue encountered is a weaker than expected signal for this compound when used as an internal standard. The following guide provides a systematic approach to troubleshoot this problem.
Troubleshooting Workflow for Low MS Signal
Caption: Troubleshooting workflow for low this compound signal in MS.
Detailed Steps:
-
Verify Sample Preparation:
-
Storage and Handling: Confirm that the this compound standard has been stored under the recommended conditions (e.g., protected from light, appropriate temperature).[4][5] Improper storage can lead to degradation.
-
Spiking Concentration: Double-check the calculations and procedures for spiking the internal standard into the samples to ensure the concentration is correct.[6]
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound.[7] To investigate this, perform a post-column infusion experiment.
-
-
Evaluate Instrument Parameters:
-
Ion Source Optimization: The efficiency of the ion source is critical for signal intensity.[8] Systematically optimize parameters such as spray voltage, gas flows, and temperatures.[9][10]
-
Fragmentation Parameters: Ensure that the precursor and product ions selected for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are correct and that the collision energy is optimized.[11] Deuteration can sometimes alter fragmentation patterns.[6]
-
-
Investigate Compound Stability:
-
Fresh Standard Preparation: If degradation is suspected, prepare a fresh stock solution of this compound and re-run the samples.[7]
-
Table 1: Key Mass Spectrometry Parameters to Optimize
| Parameter | Typical Starting Point | Optimization Goal |
| Ion Source | ||
| Spray Voltage | 3-5 kV (ESI+) | Maximize precursor ion intensity |
| Nebulizer Gas | Manufacturer's recommendation | Stable spray and optimal desolvation |
| Drying Gas Flow | Manufacturer's recommendation | Efficient solvent evaporation |
| Drying Gas Temp. | 250-350 °C | Complete desolvation without degradation |
| MS/MS | ||
| Precursor Ion (Q1) | [M+H]+ of this compound | Isolate the correct parent ion |
| Product Ion (Q3) | Most intense, stable fragment | Maximize signal for quantification |
| Collision Energy | 10-40 eV | Efficient fragmentation to the desired product ion |
Issue 2: Poor Signal Intensity in Deuterium NMR (²H-NMR)
While less common for quantitative analysis, ²H-NMR can be used to confirm the identity and isotopic purity of this compound. Low signal intensity can be a challenge due to the inherent properties of deuterium.
Troubleshooting Workflow for Low NMR Signal
Caption: Troubleshooting workflow for low this compound signal in ²H-NMR.
Detailed Steps:
-
Check Sample Preparation:
-
Adjust NMR Parameters:
-
Number of Scans: Increasing the number of scans is a direct way to improve the signal-to-noise ratio.
-
Pulse Width and Angle: Optimize the pulse width and flip angle to ensure efficient excitation of the deuterium nuclei.
-
Table 2: Key ²H-NMR Parameters for Signal Enhancement
| Parameter | Typical Setting | Rationale for Optimization |
| Number of Scans | >1024 | Improves signal-to-noise ratio |
| Relaxation Delay (d1) | 1-5 s | Allows for full relaxation of nuclei between pulses |
| Pulse Width (p1) | Calibrated for 90° pulse | Ensures maximum signal for a single pulse experiment |
| Solvent | Non-deuterated | Avoids overwhelming solvent signal[13] |
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
This protocol helps determine if matrix effects are causing low signal intensity for this compound.[7]
-
Prepare a solution of this compound at a concentration that provides a stable signal (e.g., 100 ng/mL) in a solvent compatible with the mobile phase.
-
Set up the LC-MS system with the analytical column and mobile phase conditions used in your assay.
-
Using a T-junction, continuously infuse the this compound solution into the mobile phase flow path between the analytical column and the mass spectrometer ion source at a low flow rate (e.g., 10 µL/min).
-
Inject a blank matrix extract (a sample prepared using the same extraction procedure but without the analyte or internal standard).
-
Monitor the signal of this compound. A significant drop in signal intensity at a specific retention time indicates ion suppression from co-eluting matrix components.
Protocol 2: Preparation of (Z)-Thiothixene Stock and Working Solutions
Accurate preparation of standard solutions is fundamental for reliable quantification.
-
Stock Solution (e.g., 1 mg/mL):
-
Working Solutions:
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., mobile phase or a solvent compatible with the sample matrix) to achieve the desired concentrations for your calibration curve and for spiking into samples.
-
It is recommended to prepare fresh working solutions for each batch of analysis to minimize potential degradation.[2]
-
References
- 1. Thiothixene-d8 P2 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. What Factors Affect the Sensitivity of a Mass Spectrometer | MtoZ Biolabs [mtoz-biolabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
- 11. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 12. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting poor peak shape in thiothixene analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of thiothixene (B151736). The following question-and-answer format addresses common issues and offers systematic solutions to improve peak symmetry and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing with my thiothixene peak on a C18 column. What are the likely causes?
Peak tailing for thiothixene, a basic compound, on a standard C18 column is a common issue. The primary causes are typically secondary interactions between the basic piperazine (B1678402) moiety of thiothixene and acidic silanol (B1196071) groups on the silica-based stationary phase.[1][2] These interactions lead to a portion of the analyte being more strongly retained, resulting in a tailed peak.
Other potential causes include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of thiothixene's piperazine group (approximately 7.7-8.0), the compound will exist in both ionized and non-ionized forms, leading to poor peak shape.[1][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.
-
Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.
Q2: How can I improve the peak shape of thiothixene?
Improving the peak shape of thiothixene involves a systematic approach to address the potential causes mentioned above. Here are the recommended troubleshooting steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of thiothixene. Since thiothixene is a basic compound, a lower pH (e.g., pH 2.5-3.5) is generally recommended to ensure the analyte is fully protonated and to suppress the ionization of residual silanol groups on the stationary phase.[1][2] Using a buffer (e.g., phosphate (B84403) or formate) is crucial to maintain a stable pH.
-
Select an Appropriate Column:
-
End-capped C18 Columns: Use a high-quality, well-end-capped C18 column. End-capping minimizes the number of free silanol groups available for secondary interactions.
-
Alternative Stationary Phases: If tailing persists, consider columns with alternative stationary phases, such as those with a polar-embedded group or a phenyl-hexyl phase. These can offer different selectivity and reduce silanol interactions.
-
-
Use Mobile Phase Additives: The addition of a small amount of a basic modifier, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape. However, be aware that TEA can be difficult to remove from the column and may affect its performance for other analyses.
-
Optimize Sample Preparation and Injection:
-
Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid solvent mismatch effects that can lead to peak distortion.
-
Injection Volume and Concentration: Reduce the injection volume or dilute the sample to check for and prevent column overload.
-
-
System Maintenance:
-
Guard Column: Use a guard column to protect the analytical column from contaminants.
-
Column Washing: If you suspect column contamination, flush the column with a strong solvent.
-
Minimize Extra-column Volume: Use tubing with a small internal diameter and keep the length to a minimum.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in thiothixene analysis.
Caption: A flowchart for systematically troubleshooting poor peak shape in thiothixene HPLC analysis.
Experimental Protocols
Baseline HPLC Method for Thiothixene Analysis
This protocol provides a starting point for the analysis of thiothixene. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | End-capped C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Sample Preparation from Tablets
-
Weigh and finely powder a representative number of thiothixene tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a single dose of thiothixene into a volumetric flask.
-
Add the mobile phase to approximately 70% of the flask volume.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature.
-
Dilute to the final volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Quantitative Data Summary
Physicochemical Properties of Thiothixene
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₉N₃O₂S₂ | PubChem |
| Molecular Weight | 443.6 g/mol | PubChem |
| logP | 3.78 - 4.01 | PubChem |
| pKa (Strongest Basic) | ~7.7 - 8.0 (Predicted) | DrugBank |
| Water Solubility | Practically insoluble | PubChem |
| Melting Point | 147-153.5 °C | PubChem |
References
Technical Support Center: (Z)-Thiothixene-d8 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of (Z)-Thiothixene-d8.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[1] In the analysis of biological samples like plasma or serum, endogenous substances such as phospholipids (B1166683) are common causes of ion suppression.
Q2: I am using this compound as a deuterated internal standard. Shouldn't this automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) should co-elute with the non-labeled analyte and experience the same degree of ion suppression, allowing for accurate quantification. However, this is not always the case.[3][4][5] The "deuterium isotope effect" can cause a slight shift in the chromatographic retention time between (Z)-Thiothixene and this compound. If this separation occurs in a region of the chromatogram with significant matrix effects, the analyte and the internal standard will be affected differently, leading to inaccurate and unreliable results.[3]
Q3: How can I determine if ion suppression is affecting my this compound signal?
A3: Two common methods to detect and evaluate ion suppression are the post-column infusion experiment and the quantitative assessment of matrix effects.
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression occurs.[6] A constant flow of a standard solution of this compound is introduced into the MS detector after the analytical column. A blank matrix sample is then injected onto the column. A dip in the baseline signal of the infused standard indicates the retention times at which matrix components are eluting and causing ion suppression.
-
Quantitative Matrix Effect Assessment: This involves comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[6] The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression (a value less than 1) or enhancement (a value greater than 1).
Q4: What are the primary causes of ion suppression in the analysis of this compound from biological matrices?
A4: The primary causes of ion suppression when analyzing this compound in matrices like plasma or serum are endogenous and exogenous substances that co-elute with the analyte.
-
Endogenous Components: These are substances naturally present in the biological sample, with phospholipids being a major contributor to ion suppression in electrospray ionization (ESI). Salts and other small molecules can also interfere.
-
Exogenous Components: These are substances introduced during sample collection or preparation, such as anticoagulants, plasticizers from collection tubes, or mobile phase additives.[2]
Q5: What strategies can I employ to minimize ion suppression for this compound?
A5: A multi-faceted approach is often necessary to effectively minimize ion suppression:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing phospholipids and other interferences than a simple protein precipitation.[7]
-
Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from the regions of ion suppression is a highly effective strategy.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Reduce Sample Volume: Injecting a smaller volume of the sample can reduce the total amount of matrix components entering the MS system, thereby lessening ion suppression. However, this may compromise the limit of quantification.
-
Change Ionization Source: If using electrospray ionization (ESI), which is highly susceptible to ion suppression, consider switching to atmospheric pressure chemical ionization (APCI), as it is generally less prone to matrix effects.
Data Presentation
The following table provides representative data on the matrix effect for (Z)-Thiothixene and its deuterated internal standard, this compound, following different sample preparation techniques. The matrix factor is calculated as the peak area of the analyte in the presence of the matrix divided by the peak area in a neat solution. A value below 1 indicates ion suppression.
| Sample Preparation Method | Analyte | Mean Peak Area (Matrix) | Mean Peak Area (Neat Solution) | Matrix Factor | % Ion Suppression |
| Protein Precipitation | (Z)-Thiothixene | 450,000 | 900,000 | 0.50 | 50% |
| This compound | 480,000 | 920,000 | 0.52 | 48% | |
| Liquid-Liquid Extraction | (Z)-Thiothixene | 750,000 | 910,000 | 0.82 | 18% |
| This compound | 780,000 | 925,000 | 0.84 | 16% | |
| Solid-Phase Extraction | (Z)-Thiothixene | 880,000 | 905,000 | 0.97 | 3% |
| This compound | 900,000 | 920,000 | 0.98 | 2% |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression
Objective: To identify the chromatographic regions where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee union
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (e.g., plasma processed by protein precipitation)
-
Analytical column and mobile phase for the thiothixene (B151736) assay
Methodology:
-
Set up the LC-MS/MS system with the analytical column and mobile phase.
-
Connect the outlet of the analytical column to a tee union.
-
Connect a syringe pump delivering a constant flow (e.g., 10 µL/min) of the this compound standard solution to the second port of the tee union.
-
Connect the third port of the tee union to the MS inlet.
-
Begin the LC gradient and allow the system to equilibrate until a stable signal for this compound is observed.
-
Inject a blank matrix extract onto the analytical column.
-
Monitor the signal of the this compound standard throughout the chromatographic run. Any significant decrease in the signal intensity indicates a region of ion suppression.
Protocol 2: Quantitative Assessment of Matrix Effect
Objective: To quantify the extent of ion suppression for this compound.
Materials:
-
LC-MS/MS system
-
This compound standard solutions
-
Blank biological matrix (e.g., plasma) from at least six different sources
-
Sample preparation materials (e.g., protein precipitation, LLE, or SPE reagents)
Methodology:
-
Prepare Set A: Spike a known concentration of this compound into the post-extraction blank matrix from each of the six sources.
-
Prepare Set B: Prepare a neat solution of this compound in the mobile phase at the same concentration as in Set A.
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each source of the matrix using the following equation: MF = (Peak Area of Analyte in Set A) / (Mean Peak Area of Analyte in Set B)
-
Calculate the percentage of ion suppression: % Ion Suppression = (1 - MF) * 100
-
Evaluate the variability of the matrix factor across the different sources. A high coefficient of variation (%CV) indicates a significant and variable matrix effect.
Visualizations
Caption: Troubleshooting workflow for ion suppression of this compound.
Caption: Workflow for evaluating ion suppression with different sample preparations.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hdb.ugent.be [hdb.ugent.be]
- 3. waters.com [waters.com]
- 4. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
Technical Support Center: Optimizing Collision Energy for (Z)-Thiothixene-d8 MRM
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing Multiple Reaction Monitoring (MRM) parameters for (Z)-Thiothixene-d8.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: The molecular weight of (Z)-Thiothixene is approximately 443.6 g/mol . For the deuterated internal standard, this compound, the mass increases by eight atomic mass units due to the eight deuterium (B1214612) atoms. Therefore, in positive ionization mode, the expected protonated precursor ion ([M+H]⁺) is m/z 452.2 . It is crucial to confirm this by infusing a standard solution and acquiring a full scan mass spectrum.
Q2: What are the recommended product ions for this compound MRM analysis?
A2: Based on the fragmentation pattern of non-deuterated Thiothixene, several product ions can be predicted for this compound. The fragmentation of the core thioxanthene (B1196266) structure is unlikely to be affected by deuteration on the N,N-dimethyl and piperazinyl methyl groups. Therefore, a common fragment should be observed at m/z 221.1 . Fragments containing the deuterated side chain will exhibit a mass shift. A prominent fragment in Thiothixene is observed at m/z 113. For the d8 version, this fragment is expected to be shifted.
We recommend starting with the following transitions for initial evaluation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Designation |
| This compound | 452.2 | 221.1 | Qualifier |
| This compound | 452.2 | User Determined | Quantifier |
It is essential to empirically determine the most intense and stable product ions on your specific instrument by performing a product ion scan.
Q3: I am not observing a strong signal for my precursor ion. What should I do?
A3: Several factors can contribute to a weak precursor ion signal. First, ensure your mass spectrometer is properly calibrated. Verify the infusion of your this compound standard to confirm its integrity and concentration. Optimize the ion source parameters, such as capillary voltage, source temperature, and gas flows, to maximize the signal for m/z 452.2.
Q4: How do I perform collision energy optimization?
A4: Collision energy is a critical parameter for maximizing the signal of your product ions. The general procedure involves infusing a standard solution of this compound and monitoring the intensity of the selected product ions while ramping the collision energy over a defined range (e.g., 5-60 eV). The optimal collision energy is the value that produces the highest and most stable signal for each transition. Most mass spectrometer software platforms have automated procedures for collision energy optimization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or Low Precursor Ion Intensity | 1. Incorrect precursor m/z selected. 2. Poor ionization efficiency. 3. Standard degradation or low concentration. | 1. Verify the precursor m/z is set to 452.2 for [M+H]⁺. 2. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). 3. Prepare a fresh standard and confirm its concentration. |
| No or Low Product Ion Intensity | 1. Inappropriate product ions selected. 2. Suboptimal collision energy. 3. In-source fragmentation. | 1. Perform a product ion scan on the precursor m/z 452.2 to identify the most intense fragments. 2. Perform a collision energy optimization experiment for each MRM transition. 3. Reduce the declustering/cone voltage to minimize fragmentation in the ion source. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix interference. | 1. Use high-purity solvents and flush the LC system. 2. Optimize chromatographic separation to resolve the analyte from interfering matrix components. |
| Inconsistent Signal/Poor Reproducibility | 1. Unstable spray in the ion source. 2. Fluctuations in LC pump flow rate. 3. Inconsistent sample preparation. | 1. Check for clogs in the sample needle and spray shield; ensure a stable spray. 2. Prime the LC pumps and ensure a stable flow rate. 3. Ensure consistent and precise sample preparation techniques. |
Experimental Protocol: Collision Energy Optimization
This protocol outlines the steps for optimizing the collision energy for this compound using direct infusion.
1. Standard Preparation:
-
Prepare a 1 µg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Further dilute the stock solution to a working concentration of 100 ng/mL with the initial mobile phase composition.
2. Mass Spectrometer Setup:
-
Set up the mass spectrometer for positive electrospray ionization (ESI+).
-
Infuse the working standard solution at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Optimize ion source parameters to achieve a stable and maximal signal for the precursor ion (m/z 452.2).
3. Product Ion Scan:
-
Perform a product ion scan on the precursor ion m/z 452.2 to identify the most abundant and specific product ions. Select at least two product ions for MRM method development (one for quantification and one for qualification).
4. Collision Energy Ramp:
-
Create an MRM method with the selected precursor-product ion transitions.
-
For each transition, set up an experiment to ramp the collision energy (CE) over a range (e.g., 5 to 60 eV) in discrete steps (e.g., 2 or 5 eV).
-
Acquire data for each CE value and monitor the intensity of the product ion.
5. Data Analysis:
-
Plot the product ion intensity as a function of the collision energy for each transition.
-
The optimal collision energy is the value that yields the maximum intensity for each product ion.
-
Enter these optimized CE values into your final MRM method.
Visualization of the Optimization Workflow
Caption: Workflow for optimizing collision energy for this compound MRM.
addressing isotopic interference in thiothixene quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of thiothixene (B151736).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for thiothixene quantification in biological matrices?
A1: The most common and robust method for thiothixene quantification in biological matrices such as plasma and serum is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations of thiothixene typically found in clinical and preclinical samples.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for thiothixene quantification?
A2: A stable isotope-labeled internal standard, such as thiothixene-d3 or ¹³C-labeled thiothixene, is highly recommended to ensure the accuracy and precision of the quantification. SIL-IS closely mimics the chemical and physical properties of thiothixene, co-eluting with the analyte and experiencing similar matrix effects and ionization suppression or enhancement. This allows for reliable correction of variations during sample preparation and analysis, which is crucial when dealing with complex biological matrices.[1][2][3]
Q3: What are the potential sources of interference in thiothixene quantification by LC-MS/MS?
A3: Potential sources of interference include:
-
Isotopic Interference: Natural isotopes of thiothixene can contribute to the signal of the analyte or the internal standard, leading to inaccuracies.
-
Matrix Effects: Components of the biological matrix can co-elute with thiothixene and affect its ionization efficiency in the mass spectrometer.[4][5][6][7]
-
Metabolites: Thiothixene is metabolized in the body, and some metabolites may have similar structures and chromatographic behavior, potentially interfering with the analysis.
-
Co-administered Drugs: Other medications taken by the subject could potentially interfere with the analysis if they have similar mass-to-charge ratios and retention times.
Q4: How can I minimize matrix effects in my thiothixene assay?
A4: Minimizing matrix effects is critical for accurate quantification. Strategies include:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.
-
Chromatographic Separation: Optimizing the LC method to achieve good separation between thiothixene and endogenous matrix components is crucial.
-
Use of a Stable Isotope-Labeled Internal Standard: As mentioned, a SIL-IS is the most effective way to compensate for unpredictable matrix effects.[2][3]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantification Results
Possible Cause: Isotopic interference from naturally occurring isotopes of thiothixene or its metabolites.
Troubleshooting Steps:
-
Evaluate the Isotopic Distribution of Thiothixene:
-
Thiothixene has the molecular formula C₂₃H₂₉N₃O₂S₂.
-
Due to the natural abundance of ¹³C, ¹⁵N, ¹⁷O, ¹⁸O, and ³³S, ³⁴S, there will be isotopic peaks at M+1, M+2, etc., relative to the monoisotopic mass.
-
It is crucial to select precursor and product ions for your MRM transitions that are not affected by the isotopic peaks of co-eluting compounds.
-
-
Select Appropriate Precursor and Product Ions:
-
Precursor Ion Selection: The protonated molecule [M+H]⁺ is the most common precursor ion in positive electrospray ionization. For thiothixene (monoisotopic mass ≈ 443.17 g/mol ), this would be at m/z 444.18.
-
Product Ion Selection: Fragment the precursor ion in the collision cell and select intense and specific product ions. Avoid very low mass product ions (<50 Da) as they are less specific.[8]
-
Avoid Overlap: Ensure that the selected MRM transitions for thiothixene and the SIL-IS do not overlap with each other's isotopic signals.
-
Issue 2: Poor Sensitivity or Signal Suppression
Possible Cause: Matrix effects from the biological sample.
Troubleshooting Steps:
-
Assess Matrix Effects:
-
Perform a post-column infusion experiment to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Analyze blank matrix samples from different sources to evaluate the variability of the matrix effect.
-
-
Optimize Sample Preparation:
-
If using protein precipitation, consider switching to a more rigorous method like SPE or LLE to better remove phospholipids (B1166683) and other interfering substances.
-
Evaluate different SPE sorbents and elution solvents to maximize recovery and minimize matrix components.
-
-
Modify Chromatographic Conditions:
-
Adjust the gradient profile or change the stationary phase of the LC column to improve the separation of thiothixene from the matrix interferents.
-
Experimental Protocols
LC-MS/MS Method for Thiothixene Quantification in Human Plasma
This protocol provides a general framework. Specific parameters should be optimized for your instrument and laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., thiothixene-d3 at 100 ng/mL).
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Load the mixture onto a conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Thiothixene and SIL-IS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thiothixene | 444.2 | 221.1 | 25 |
| Thiothixene-d3 (IS) | 447.2 | 224.1 | 25 |
Note: The specific product ions and collision energies should be optimized by infusing the analytes into the mass spectrometer.
Visualizations
Caption: Experimental workflow for thiothixene quantification.
Caption: Troubleshooting isotopic interference in thiothixene analysis.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. forensicrti.org [forensicrti.org]
Technical Support Center: Enhancing Thiothixene Extraction Recovery from Plasma
Welcome to the technical support center for the analysis of thiothixene (B151736) in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing extraction recovery and troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting thiothixene from plasma?
A1: The three primary methods for extracting thiothixene, a basic drug, from plasma are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP). The choice of method depends on factors such as required sample cleanliness, desired recovery, sample volume, and the analytical technique to be used downstream (e.g., LC-MS/MS).
Q2: What is the importance of pH adjustment when extracting thiothixene?
A2: Adjusting the pH of the plasma sample is critical, particularly for LLE and some SPE protocols. Thiothixene is a basic compound. By increasing the pH of the plasma sample to an alkaline state (typically pH 9-11), thiothixene is converted to its non-ionized, more lipophilic form. This significantly enhances its partitioning into an organic extraction solvent during LLE, thereby increasing recovery.
Q3: How can I minimize matrix effects in my thiothixene analysis?
A3: Matrix effects, which are the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the plasma, can significantly impact the accuracy and precision of your results. To minimize these effects, you can:
-
Optimize Sample Cleanup: Employ a more rigorous extraction method like SPE to remove a larger portion of interfering matrix components.
-
Chromatographic Separation: Improve the chromatographic separation to ensure thiothixene elutes in a region with minimal co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated form of thiothixene is the ideal internal standard as it co-elutes and experiences similar matrix effects, allowing for accurate correction.
-
Dilute the Sample: Simple dilution of the final extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact ionization.
Q4: What are the expected recovery rates for thiothixene from plasma?
A4: While specific recovery data for thiothixene is not extensively published, recovery for similar basic antipsychotic drugs using optimized methods is generally good. With a well-developed LLE or SPE protocol, recoveries can often exceed 80%. Protein precipitation typically results in lower but still acceptable recoveries, often in the range of 70-90%, but with a higher potential for matrix effects.
Troubleshooting Guides
Low Extraction Recovery
Low recovery of thiothixene is a common issue that can compromise the sensitivity and accuracy of the analysis. The following guides for LLE, SPE, and PP will help you identify the potential cause and implement a solution.
Experimental Protocols
The following are detailed methodologies for the three main extraction techniques. These should be considered as starting points and may require further optimization for your specific application and analytical instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is designed for high recovery of thiothixene by taking advantage of its basic properties.
Materials:
-
Plasma sample containing thiothixene
-
1M Sodium Hydroxide (NaOH)
-
Extraction Solvent: Ethyl Acetate or Methyl tert-butyl ether (MTBE)
-
1.5 mL or 2 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with your analytical system, e.g., mobile phase)
Procedure:
-
Sample Aliquoting: Pipette 200 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of internal standard (e.g., deuterated thiothixene).
-
Alkalinization: Add 20 µL of 1M NaOH to the plasma sample to adjust the pH to approximately 10-11. Vortex briefly to mix.
-
Solvent Addition: Add 800 µL of the extraction solvent (e.g., ethyl acetate).
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of thiothixene into the organic layer.
-
Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet and aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: The sample is now ready for injection into the analytical system (e.g., LC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange (MCX) sorbent for selective extraction and high sample cleanup.
Materials:
-
Plasma sample containing thiothixene
-
Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL)
-
4% Phosphoric Acid in water
-
Methanol
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol
-
SPE vacuum manifold or positive pressure processor
-
Centrifuge
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the MCX cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 0.1M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the thiothixene from the cartridge with 1 mL of the elution solvent (5% ammonium hydroxide in methanol) into a clean collection tube. The basic modifier neutralizes the charge on the analyte, releasing it from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Analysis: The sample is ready for analysis.
Protocol 3: Protein Precipitation (PP)
This is a rapid and simple method for sample cleanup, though it may result in higher matrix effects compared to LLE and SPE.
Materials:
-
Plasma sample containing thiothixene
-
Ice-cold Acetonitrile (B52724)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Mixing: Immediately vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Analysis: The supernatant can be directly injected into the analytical system, or it can be evaporated and reconstituted in a smaller volume to increase concentration.
Data Presentation
The following tables summarize the expected performance of the different extraction methods for thiothixene and similar basic antipsychotic drugs. Note that actual results may vary depending on the specific experimental conditions and instrumentation.
Table 1: Comparison of Extraction Methods for Thiothixene from Plasma
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PP) |
| Principle | Partitioning between immiscible liquids based on analyte solubility. | Selective retention on a solid sorbent followed by elution. | Removal of proteins by denaturation with an organic solvent. |
| Selectivity | Moderate to High | High | Low to Moderate |
| Recovery | > 80% (with optimization) | > 85% (with optimization) | 70 - 90% |
| Matrix Effect | Moderate | Low | High |
| Throughput | Moderate | Moderate to High (with automation) | High |
| Cost per Sample | Low | High | Low |
| Complexity | Moderate | High | Low |
Table 2: Influence of Key Parameters on Thiothixene Recovery
| Extraction Method | Parameter | Condition | Expected Impact on Recovery |
| LLE | Plasma pH | Acidic (pH < 7) | Low |
| Alkaline (pH 9-11) | High | ||
| Extraction Solvent | Non-polar (e.g., Hexane) | Low | |
| Polar aprotic (e.g., Ethyl Acetate) | High | ||
| SPE (MCX) | Loading pH | Alkaline | Low (analyte is neutral) |
| Acidic | High (analyte is charged) | ||
| Elution Solvent | Neutral Organic | Low | |
| Basic Organic | High | ||
| PP | Solvent:Plasma Ratio | 1:1 | Moderate |
| 3:1 or 4:1 | High | ||
| Temperature | Room Temperature | Good | |
| Low Temperature (-20°C) | Better |
stability issues of (Z)-Thiothixene-d8 in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (Z)-Thiothixene-d8 in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes[1].
Q2: How does deuteration affect the stability of this compound compared to its non-deuterated counterpart?
Deuterium (B1214612) is a stable isotope of hydrogen[2]. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond[3]. This increased bond strength can slow down metabolic reactions where C-H bond cleavage is a rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE)[3]. Consequently, this compound is expected to exhibit enhanced metabolic stability compared to (Z)-Thiothixene.
Q3: What are the potential degradation pathways for this compound in solution?
While specific degradation pathways for this compound have not been extensively documented, based on the structure of thiothixene (B151736), potential degradation pathways may include:
-
Oxidation: The sulfur atoms in the thioxanthene (B1196266) ring and the sulfonamide group are susceptible to oxidation.
-
Isomerization: The (Z)-isomer (cis) may convert to the less pharmacologically active (E)-isomer (trans)[4].
-
Photodegradation: Exposure to light may induce degradation. It is recommended to protect solutions from light[5].
-
Hydrolysis: The sulfonamide group could be susceptible to hydrolysis under certain pH conditions.
When heated to decomposition, thiothixene emits toxic fumes of sulfur oxides and nitrogen oxides[5].
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
This phenomenon, known as H/D back-exchange, can occur, particularly if the deuterium atoms are attached to heteroatoms (O, N, S) or acidic carbons. The labeling pattern of this compound should be examined to assess this risk. To minimize back-exchange, it is advisable to control the pH and temperature of the solution and, if possible, use aprotic solvents for storage[6].
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound solutions.
Issue 1: Inconsistent analytical results or loss of potency over time.
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound | - Confirm proper storage conditions (temperature, light protection). - Perform a stability study using a stability-indicating analytical method (e.g., HPLC) to determine the rate of degradation. - Prepare fresh solutions for each experiment. |
| Adsorption to container surfaces | - Use silanized glassware or low-adsorption polypropylene (B1209903) tubes. - Include a small amount of a non-ionic surfactant (e.g., Tween 80) in the solvent, if compatible with the experimental design. |
| Inaccurate initial concentration | - Verify the calibration of the balance used for weighing the compound. - Ensure complete dissolution of the compound in the solvent. Sonication may be required. |
| Repeated freeze-thaw cycles | - Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles[1]. |
Issue 2: Appearance of unexpected peaks in chromatograms.
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products | - Subject the compound to forced degradation studies (acid, base, oxidation, light, heat) to intentionally generate and identify potential degradation products. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their structures. |
| Isomerization | - The HPLC method should be capable of separating the (Z) and (E) isomers of thiothixene[4]. - Compare the retention time of the new peak with a standard of the (E)-isomer if available. |
| Contamination | - Analyze the solvent blank to check for impurities. - Ensure all glassware and equipment are thoroughly cleaned. |
Issue 3: Observed biological activity is lower than expected.
| Possible Cause | Troubleshooting Steps |
| Metabolic switching | - Deuteration at one metabolic site might lead to increased metabolism at an alternative site, potentially producing less active or inactive metabolites. - Analyze the metabolite profile of this compound and compare it to that of the non-deuterated compound. |
| Altered target affinity | - While less common, deuteration can sometimes subtly alter the compound's affinity for its biological target. - Conduct in vitro binding assays to compare the affinity of the deuterated and non-deuterated compounds. |
| Incomplete dissolution | - Visually inspect the solution for any undissolved particles. - Use appropriate solvents and techniques (e.g., sonication, warming) to ensure complete dissolution. For example, DMSO can be used, but warming and ultrasonic treatment may be necessary[1]. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a published method for thiothixene and is designed to separate this compound from its potential degradation products and the (E)-isomer[4].
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 229 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Solution Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration of approximately 20 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the sample solution to UV light (254 nm) for 24 hours.
5. Analysis:
-
Inject the standard solution, the untreated sample solution, and the solutions from the forced degradation studies into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles[1]. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles[1]. |
| 4°C | Not recommended for solutions | Powder form can be stored at 4°C for up to 2 years[1]. |
| Room Temperature | Not recommended | Powder form can be shipped at room temperature[1]. |
Table 2: Hypothetical Stability of this compound in a Buffered Solution (pH 7.4) at 37°C
This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.
| Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | (E)-Isomer (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 4 | 98.5 | 0.8 | 0.7 |
| 8 | 96.2 | 1.9 | 1.9 |
| 12 | 94.1 | 2.8 | 3.1 |
| 24 | 88.7 | 5.5 | 5.8 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
selecting the right LC column for thiothixene analysis
Welcome to the technical support center for the analysis of thiothixene (B151736) using liquid chromatography (LC). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of LC column for thiothixene analysis?
A1: Reversed-phase columns are frequently employed for thiothixene analysis. While specific applications may utilize unique stationary phases, C18 columns are a common starting point due to their versatility in separating molecules of moderate polarity like thiothixene.[1] For specific applications, such as separating the geometric isomers of thiothixene, other column chemistries have been successfully used, including silica (B1680970), cyanopropyl, and mixed-phase columns like silica-alumina (SiAl).[2][3]
Q2: How can I separate the cis (Z) and trans (E) isomers of thiothixene?
A2: The separation of thiothixene's geometric isomers, cis (the active form) and trans, is a critical aspect of its analysis.[3] Several column types have proven effective for this separation:
-
Silica or Cyanopropyl Columns: These normal-phase columns can effectively resolve the cis and trans isomers.[2]
-
Silica-Alumina (SiAl) Mixed-Mode Columns: A mixture of silica and alumina (B75360) in the stationary phase has been shown to provide excellent resolution of the Z (cis) and E (trans) isomers, along with synthetic precursors and degradation products, in a single chromatographic run.[3]
-
USP L3 Packing: The United States Pharmacopeia (USP) monograph for thiothixene specifies a column containing L3 packing, which is a porous silica-based C3 stationary phase, for the assay and the limit of (E)-thiothixene.
Q3: What are the typical mobile phase compositions for thiothixene analysis?
A3: The mobile phase composition largely depends on the chosen column and the specific requirements of the analysis. For reversed-phase methods, a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is common.[1] For example, a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid is used with a Newcrom R1 column.[1] The USP method for thiothixene specifies a mobile phase of methanol (B129727) and water with ethanolamine. For normal-phase separations on silica or cyanopropyl columns, non-polar solvents like hexane (B92381) are typically used with a polar modifier.
Q4: My thiothixene peak is tailing. What are the possible causes and solutions?
A4: Peak tailing for thiothixene, a basic compound, is a common issue in reversed-phase chromatography. The primary cause is often the interaction of the basic amine groups in the thiothixene molecule with acidic silanol (B1196071) groups on the silica surface of the column.[4]
Here are some potential causes and their solutions:
-
Secondary Silanol Interactions: Use a highly end-capped column or a column with a base-deactivated stationary phase to minimize these interactions.[4] Operating the mobile phase at a lower pH can also help by protonating the silanol groups and reducing their interaction with the protonated amine of thiothixene.[4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of thiothixene, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa is recommended.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.[5]
-
Column Contamination or Voids: If the peak tailing appears suddenly, it could be due to a contaminated guard column or a void at the head of the analytical column. Replace the guard column and if the problem persists, try flushing or replacing the analytical column.[4][5]
Troubleshooting Guides
Issue 1: Poor Resolution Between Cis and Trans Isomers
| Possible Cause | Solution |
| Inappropriate Column Chemistry | For isomer separation, standard C18 columns may not provide sufficient selectivity. Consider using a column with a different stationary phase, such as a Phenyl-Hexyl, cyanopropyl, or a specialized mixed-mode column like SiAl.[3][6] |
| Mobile Phase Composition Not Optimized | Adjust the organic modifier (e.g., switch between acetonitrile and methanol) and the buffer type and concentration. For Phenyl-Hexyl columns, methanol can enhance π-π interactions, potentially improving isomer separation.[7] |
| Temperature Fluctuations | Use a column oven to maintain a consistent and optimized temperature, as temperature can affect selectivity. |
| Flow Rate Too High | A lower flow rate can increase the interaction time with the stationary phase and improve resolution. |
Issue 2: Variable Retention Times
| Possible Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially when using gradient elution or after changing the mobile phase composition. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Evaporation of the organic component can alter the composition and affect retention times. |
| Pump Malfunction or Leaks | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Temperature Changes | Use a column oven to maintain a constant temperature throughout the analysis. |
Issue 3: Ghost Peaks
| Possible Cause | Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity HPLC-grade solvents and prepare fresh mobile phase. |
| Carryover from Previous Injections | Implement a robust needle wash protocol in your autosampler method. Injecting a blank after a high-concentration sample can confirm carryover. |
| Late Eluting Compounds from Previous Runs | Extend the gradient run time or include a high-organic wash step at the end of each run to elute strongly retained compounds. |
| Sample Contamination | Ensure proper sample handling and storage to avoid contamination. |
Data Presentation: LC Column Comparison for Thiothixene Analysis
| Column Type | Stationary Phase | Typical Dimensions | Particle Size | Mobile Phase Example | Key Application |
| Newcrom R1 | Reverse-Phase with low silanol activity | - | 3 µm for UPLC | Acetonitrile, Water, Phosphoric Acid[1] | General analysis, suitable for pharmacokinetics[1] |
| Silica/Cyanopropyl | Silica/Cyanopropyl | - | - | - | Separation of cis and trans isomers[2] |
| SiAl | Silica and Alumina mixture | - | - | - | Resolution of isomers, precursors, and degradants[3] |
| USP L3 | Porous silica-based C3 | 3.9 mm x 30 cm | - | Methanol, Water, Ethanolamine | USP assay and impurity testing |
| Phenyl-Hexyl | Phenyl-Hexyl bonded to silica | - | - | Methanol-based mobile phases can enhance selectivity[7] | Alternative selectivity for aromatic compounds like thiothixene[6] |
Experimental Protocols
Protocol 1: Analysis of Thiothixene Isomers using a SiAl Column
This protocol is based on the methodology for resolving thiothixene isomers, precursors, and degradants.[3]
-
Column: A column packed with a mixture of silica and alumina (SiAl).
-
Mobile Phase: A suitable mobile phase for this mixed-mode separation would require careful optimization but would likely involve a combination of a non-polar solvent with polar modifiers.
-
Flow Rate: Typically in the range of 1.0 - 2.0 mL/min.
-
Detection: UV detection at an appropriate wavelength for thiothixene (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample. c. Monitor the separation of the cis (Z) and trans (E) isomers. The method should be capable of resolving these from other related substances.
Protocol 2: Sample Preparation for Thiothixene Analysis in Plasma
This protocol outlines a general solid-phase extraction (SPE) procedure for cleaning up plasma samples before HPLC analysis.[2]
-
Materials: C18 SPE cartridges, methanol, water, plasma sample.
-
Procedure: a. Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. b. Loading: Load 0.5 mL of the plasma sample onto the conditioned cartridge. c. Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. d. Elution: Elute the thiothixene and its metabolites with 1 mL of methanol. e. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for injection into the HPLC system.
Visualizations
Caption: A logical workflow for selecting the appropriate LC column for thiothixene analysis.
Caption: A decision tree for troubleshooting peak tailing in thiothixene analysis.
Caption: Experimental workflow for the solid-phase extraction of thiothixene from plasma samples.
References
- 1. Thiothixene | SIELC Technologies [sielc.com]
- 2. Separation and quantitation of cis- and trans-thiothixene in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 7. hplc.eu [hplc.eu]
mobile phase optimization for thiothixene separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mobile phase optimization of thiothixene (B151736) separation by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of thiothixene.
| Issue | Possible Causes | Recommended Actions |
| Peak Tailing | - Secondary Silanol (B1196071) Interactions: Thiothixene is a basic compound and can interact with acidic silanol groups on the silica-based column packing material. - Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing. - Column Overload: Injecting too much sample can saturate the stationary phase. | - Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 or a polar-embedded column to minimize silanol interactions. - Optimize Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, leading to improved peak shape.[1] - Add a Competing Base: Incorporate a competing base like triethylamine (B128534) (TEA) into the mobile phase to block active silanol sites. - Reduce Sample Concentration: Dilute the sample and reinject to see if peak shape improves. |
| Poor Resolution between Thiothixene Isomers (Z and E) | - Inadequate Mobile Phase Strength: The organic-to-aqueous ratio may not be optimal for separating the closely related isomers. - Incorrect Organic Modifier: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can affect selectivity. - Suboptimal Column Chemistry: The stationary phase may not provide sufficient selectivity for the isomers. | - Adjust Organic Modifier Percentage: Systematically vary the percentage of the organic solvent in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve resolution. - Evaluate Different Organic Solvents: Test both acetonitrile and methanol (B129727) as the organic modifier, as they offer different selectivities. - Try a Different Stationary Phase: Consider columns with different selectivities, such as a phenyl-hexyl or a cyano-bonded phase, which can offer alternative interactions for isomer separation. |
| Shifting Retention Times | - Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between runs. - Mobile Phase Composition Change: Inaccurate preparation or evaporation of the mobile phase components. - Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Ensure Sufficient Equilibration: Allow the column to equilibrate with the mobile phase for at least 10-15 column volumes before the first injection and between gradient runs. - Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the reservoirs covered to prevent evaporation. - Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment. |
| Ghost Peaks | - Contamination in the Mobile Phase or System: Impurities in the solvents or leaching from system components. - Carryover from Previous Injections: Residual sample remaining in the injector or column. - Late Eluting Peaks from a Previous Run: A peak from a prior injection eluting in the current chromatogram. | - Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared mobile phase. - Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to clean the injection port between runs. - Increase Run Time or Use a Gradient Flush: Extend the chromatographic run to ensure all components have eluted, or program a high-organic flush at the end of each run to clean the column. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase development for thiothixene separation?
A1: A common starting point for the separation of thiothixene and its related substances is a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at a pH between 2.5 and 4.0) and an organic modifier like acetonitrile or methanol. The USP monograph for thiothixene suggests a mobile phase of methanol, water, and a small amount of ethanolamine (B43304).
Q2: How does the mobile phase pH affect the retention and peak shape of thiothixene?
A2: Thiothixene is a basic compound with ionizable amine functional groups. The pH of the mobile phase will significantly impact its retention and peak shape. At a low pH (e.g., below 4), the amine groups will be protonated, making the molecule more polar and resulting in shorter retention times on a reversed-phase column. This low pH also helps to suppress the ionization of residual silanol groups on the column packing, which minimizes peak tailing. Conversely, at a higher pH, thiothixene will be less protonated, more hydrophobic, and will be more strongly retained.
Q3: Can I use a gradient elution for thiothixene analysis?
A3: Yes, a gradient elution can be very effective, especially when analyzing thiothixene in the presence of its precursors, isomers, and degradation products, which may have a wide range of polarities. A gradient program allows for the separation of all compounds in a reasonable time with good peak shapes.
Q4: My goal is to separate the Z (cis) and E (trans) isomers of thiothixene. What are the key mobile phase parameters to optimize?
A4: The separation of geometric isomers like the Z and E forms of thiothixene can be challenging. The key mobile phase parameters to focus on are the type and proportion of the organic modifier and the pH of the aqueous phase. Fine-tuning the percentage of acetonitrile or methanol in the mobile phase can alter the selectivity between the isomers. Additionally, subtle changes in the mobile phase pH can influence the conformation of the molecules and their interaction with the stationary phase, potentially improving resolution.
Data Presentation
The following tables illustrate the expected impact of mobile phase modifications on the separation of thiothixene and its E-isomer. Please note that this data is illustrative to demonstrate chromatographic principles.
Table 1: Effect of Acetonitrile Concentration on Retention Time and Resolution
Conditions: C18 column (4.6 x 150 mm, 5 µm), 1.0 mL/min flow rate, 30°C, UV detection at 254 nm. Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile.
| % Acetonitrile | Retention Time (min) - Thiothixene (Z-isomer) | Retention Time (min) - E-isomer | Resolution (Rs) |
| 50 | 12.5 | 13.8 | 1.8 |
| 55 | 9.2 | 10.1 | 1.5 |
| 60 | 6.8 | 7.4 | 1.2 |
Table 2: Effect of Mobile Phase pH on Peak Asymmetry
Conditions: C18 column (4.6 x 150 mm, 5 µm), 1.0 mL/min flow rate, 30°C, UV detection at 254 nm. Mobile Phase: 55% Acetonitrile, 45% 20mM Phosphate Buffer.
| Mobile Phase pH | Peak Asymmetry (Thiothixene) |
| 2.5 | 1.1 |
| 4.5 | 1.5 |
| 6.0 | 2.1 |
Experimental Protocols
Protocol 1: USP Method for Thiothixene Assay
This protocol is based on the United States Pharmacopeia (USP) monograph for Thiothixene.[2]
-
Chromatographic System:
-
Column: L9 packing (e.g., a silica-based, un-derivatized, or polar-amino-cyano-bonded packing), 4.6 mm x 25 cm.
-
Mobile Phase: Mix 0.5 mL of ethanolamine with 3780 mL of methanol. Mix 1400 mL of this solution with 200 mL of water. Filter and degas.
-
Flow Rate: 1.0 to 1.5 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
-
System Suitability:
-
The resolution factor between thiothixene and (E)-thiothixene should be not less than 2.2.
-
-
Procedure:
-
Prepare a standard solution of USP Thiothixene RS in methanol with a known concentration of about 0.02 mg/mL.
-
Prepare the assay sample by dissolving an accurately weighed amount of Thiothixene in methanol to achieve a similar concentration.
-
Inject the standard and sample solutions into the chromatograph and record the peak responses.
-
Calculate the quantity of thiothixene in the sample by comparing the peak responses to that of the standard.
-
Protocol 2: General Method for Forced Degradation Study of Thiothixene
This protocol provides a general framework for conducting a forced degradation study to develop a stability-indicating method.
-
Chromatographic System (Starting Conditions):
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Photodiode Array (PDA) detector scanning from 200-400 nm.
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Reflux sample in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux sample in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
-
-
Procedure:
-
Subject thiothixene to the various stress conditions.
-
Neutralize the acid and base-stressed samples before dilution.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the stressed samples by HPLC and evaluate the chromatograms for the separation of the parent peak from any degradation products.
-
Optimize the mobile phase gradient and/or pH to achieve adequate resolution between all peaks.
-
Visualizations
Caption: Troubleshooting workflow for thiothixene HPLC analysis.
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for (Z)-Thiothixene Utilizing (Z)-Thiothixene-d8
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount for successful preclinical and clinical studies. This guide provides a comprehensive comparison of analytical method validation for the antipsychotic drug (Z)-Thiothixene, focusing on the use of its deuterated stable isotope-labeled internal standard, (Z)-Thiothixene-d8, versus a non-isotopically labeled structural analog. The data and protocols presented herein are representative of typical performance characteristics observed in bioanalytical assays utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1] Due to its near-identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization effects, thereby effectively compensating for variability during sample preparation and analysis.[2] This guide will demonstrate the impact of this approach on key validation parameters as stipulated by international guidelines.[3][4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard
The choice of internal standard significantly influences the performance of a bioanalytical method. Below is a summary of key validation parameters for a hypothetical LC-MS/MS method for (Z)-Thiothixene in human plasma, comparing the use of this compound with a non-deuterated, structurally similar compound.
Table 1: Accuracy and Precision
| Validation Parameter | Concentration (ng/mL) | With this compound | With Non-Deuterated IS |
| Intra-day Accuracy (% Recovery) | 1.0 (LLOQ) | 102.5% | 94.2% |
| 5.0 (Low QC) | 98.9% | 106.8% | |
| 50.0 (Mid QC) | 101.2% | 97.5% | |
| 150.0 (High QC) | 99.5% | 103.1% | |
| Intra-day Precision (% RSD) | 1.0 (LLOQ) | 4.2% | 12.5% |
| 5.0 (Low QC) | 3.1% | 8.9% | |
| 50.0 (Mid QC) | 2.5% | 6.2% | |
| 150.0 (High QC) | 2.8% | 7.5% | |
| Inter-day Accuracy (% Recovery) | 1.0 (LLOQ) | 104.1% | 91.8% |
| 5.0 (Low QC) | 101.5% | 108.3% | |
| 50.0 (Mid QC) | 100.8% | 96.4% | |
| 150.0 (High QC) | 102.3% | 105.0% | |
| Inter-day Precision (% RSD) | 1.0 (LLOQ) | 6.8% | 14.8% |
| 5.0 (Low QC) | 4.5% | 11.2% | |
| 50.0 (Mid QC) | 3.9% | 9.8% | |
| 150.0 (High QC) | 4.1% | 10.5% |
Table 2: Linearity and Sensitivity
| Parameter | With this compound | With Non-Deuterated IS |
| Linear Range | 1.0 - 200.0 ng/mL | 1.0 - 200.0 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.992 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| LLOQ Precision (%RSD) | < 7.0% | < 15.0% |
| LLOQ Accuracy (% Recovery) | 102.5% - 104.1% | 91.8% - 94.2% |
Experimental Protocols
Detailed methodologies for the bioanalysis of (Z)-Thiothixene in human plasma are provided below. This protocol represents a robust approach for the quantification of (Z)-Thiothixene.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound at 200 ng/mL or the non-deuterated IS at an optimized concentration).
-
Vortex the mixture for 30 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
HPLC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
(Z)-Thiothixene: [Precursor Ion] > [Product Ion]
-
This compound: [Precursor Ion+8] > [Product Ion+8]
-
Non-deuterated IS: [Precursor Ion] > [Product Ion]
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic of using a deuterated internal standard, the following diagrams are provided.
References
A Comparative Guide to the Accuracy and Precision of Thiothixene Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of thiothixene (B151736) is paramount for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations. This guide provides an objective comparison of various analytical methods used for thiothixene quantification, supported by experimental data to aid in the selection of the most appropriate technique for specific research needs.
The primary methods for thiothixene quantification include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters for the most common methods used for thiothixene quantification.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (% RSD) | Sample Matrix |
| LC-MS/MS | 0.05 - 10,500 ng/mL[1] | 0.1 - 0.5 ng/mL[2] | 2 ng/mL[2] | 70 - 109%[2] | < 10%[2] | Plasma, Serum, Blood[1][2][3] |
| HPLC-UV | 10 - 50 mcg/mL | 0.11 mcg/mL[4] | 0.34 mcg/mL[4] | 99.21 - 100.87%[4] | < 2%[4] | Bulk Drug, Formulations[4][5] |
| Spectrophotometry | 2 - 24 g/mL[6] | 0.36 mcg/mL[4][7] | 1.11 mcg/mL[4][7] | 99.18 - 99.87%[7] | < 2%[4][7] | Formulations[6] |
| Photochemical Fluorimetry | 0.001 - 0.50 mg/L[7] | 0.20 pg/L[7] | Not Reported | Not Reported | 1.4%[7] | Serum[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the key techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method ideal for quantifying low concentrations of thiothixene in complex biological matrices.[1]
-
Sample Preparation: Samples, such as plasma or serum, are typically prepared using liquid-liquid extraction or solid-phase extraction to remove interfering substances.[2] A deuterated internal standard is often added to ensure accurate quantification and account for matrix effects.[3]
-
Chromatographic Separation: Separation is achieved using a C18 reversed-phase column with a gradient elution mobile phase, commonly consisting of an aqueous component with a buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) and an organic solvent like acetonitrile.[1]
-
Mass Spectrometric Detection: The analyte is introduced into the mass spectrometer using positive ion electrospray ionization. Quantification is performed using selected reaction monitoring (SRM) of specific precursor-to-product ion transitions for thiothixene and the internal standard.[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used method for the analysis of thiothixene in pharmaceutical products.[5]
-
Sample Preparation: For bulk drugs and finished products, samples are typically dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.[5]
-
Chromatographic Conditions: A C18 column is commonly used with an isocratic mobile phase, for instance, a mixture of methanol (B129727) and water.[4] The flow rate is typically maintained around 1 mL/min.
-
UV Detection: The eluent is monitored at a specific wavelength, such as 229 nm, where thiothixene exhibits strong absorbance.[4] Quantification is based on the peak area relative to a calibration curve prepared from standard solutions.
Spectrophotometry
Spectrophotometric methods are simple and cost-effective for the determination of thiothixene in pharmaceutical formulations.[8]
-
Method Principle: One common approach is difference spectrophotometry, where the drug is oxidized, and the first derivative of the absorbance spectrum of the oxidized drug is measured relative to a solution of the unoxidized drug.[6]
-
Procedure: A known amount of the sample is dissolved in a suitable solvent. The oxidation is carried out using an oxidizing agent like peroxyacetic acid. The first derivative spectrum is then recorded, and the measurement is taken at the wavelength of maximum difference.[6]
-
Quantification: The concentration is determined from a calibration curve prepared with known concentrations of thiothixene standards.[6]
Experimental Workflow and Signaling Pathways
To visualize the analytical process, the following diagrams illustrate a typical experimental workflow for thiothixene quantification and a conceptual representation of its signaling pathway.
References
- 1. ijsr.net [ijsr.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijfmr.com [ijfmr.com]
Comparative Guide to Thiothixene Quantification: An In-depth Look at LC-MS/MS and Alternative Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of thiothixene (B151736), a typical antipsychotic medication, in biological matrices. The focus is on the linearity and range of a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assay, with a comparative analysis against alternative analytical techniques. Detailed experimental protocols and a visual representation of thiothixene's primary signaling pathway are included to support researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for thiothixene quantification is critical for accurate pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This section compares the linearity and range of a UPLC-MS/MS method with a fluorimetric and a general HPLC-UV method.
| Analytical Method | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| UPLC-MS/MS | Serum/Plasma | 1 - 60 ng/mL | 1 ng/mL | 60 ng/mL |
| Fluorimetric Method | Biological Fluids | 40 - 400 ng/mL | 40 ng/mL | 400 ng/mL |
| Representative HPLC-UV | Plasma | 25 - 1000 ng/mL | 25 ng/mL | 1000 ng/mL |
Table 1: Comparison of Linearity and Range for Thiothixene Quantification Methods. The UPLC-MS/MS method demonstrates superior sensitivity with a lower limit of quantification, making it ideal for studies requiring high precision at low concentrations. The fluorimetric and HPLC-UV methods offer alternatives with different analytical ranges.
Experimental Protocols
UPLC-MS/MS Assay for Thiothixene in Serum/Plasma
This protocol is based on a validated method for the simultaneous determination of several antipsychotic drugs, including thiothixene.
a. Sample Preparation:
-
Thaw serum or plasma samples at room temperature.
-
To a 100 µL aliquot of the sample, add 300 µL of a precipitating reagent (acetonitrile:methanol, 50:50 v/v) containing the internal standard (e.g., Imipramine-D3 at 0.12 ng/µL).
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
b. Chromatographic Conditions:
-
System: Waters Acquity UPLC system
-
Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm
-
Column Temperature: 25°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A timed, linear gradient of mobile phase B.
-
Flow Rate: Not specified in the source document.
-
Injection Volume: 8 µL
c. Mass Spectrometric Conditions:
-
System: Waters Acquity TQD tandem mass spectrometer
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Thiothixene: m/z 444.27 → 139.24 (primary) and 444.27 → 97.93 (secondary)[1]
-
Data Analysis: Waters Quanlynx software
Alternative Method: Fluorimetric Assay
This method is based on the oxidation of thiothixene to a fluorescent derivative.
a. Sample Preparation and Reaction:
-
To a suitable aliquot of the biological fluid, add nitrous acid as an oxidizing agent.
-
Allow the reaction to proceed under optimized conditions to form the fluorescent thioxanthenone sulfoxide (B87167) derivative.
b. Fluorimetric Measurement:
-
Excitation Wavelength: Not specified in the source document.
-
Emission Wavelength: Not specified in the source document.
-
Quantification: Measure the fluorescence intensity and correlate it to the concentration using a calibration curve.
Thiothixene's Mechanism of Action: A Signaling Pathway Overview
Thiothixene exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain. Blockade of these receptors interferes with the downstream signaling cascade, leading to a reduction in psychotic symptoms. The following diagram illustrates this inhibitory action.
Caption: Antagonistic action of thiothixene on the dopamine D2 receptor signaling pathway.
By blocking the dopamine D2 receptor, thiothixene prevents the Gαi-mediated inhibition of adenylyl cyclase. This leads to a downstream cascade that ultimately modulates neuronal excitability, contributing to the alleviation of psychotic symptoms.
References
Detecting Thiothixene: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pharmaceutical compounds are paramount. This guide provides a comparative overview of analytical methodologies for the antipsychotic drug thiothixene (B151736), focusing on the limit of detection (LOD) and limit of quantification (LOQ). We will explore High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrophotometry, presenting supporting data and detailed experimental protocols.
Performance Comparison
The choice of analytical method for thiothixene depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the reported limits of detection and quantification for thiothixene and other comparable typical antipsychotic drugs using different analytical techniques.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| Thiothixene | UPLC-MS/MS | Not explicitly stated | 1.0 ng/mL | Serum or Plasma[1] |
| Thiothixene | Spectrophotometry | Estimated from linear range | Estimated from linear range (2 µg/mL) | Pharmaceutical Preparations[2] |
| Haloperidol | HPLC | 0.045 µg/mL | 0.135 µg/mL | Solid Lipid Nanoparticles[3][4] |
| Haloperidol | HPLC | 0.31 µg/mL | 0.95 µg/mL | Pharmaceutical Products[5] |
| Chlorpromazine | LC-MS/MS | Not explicitly stated | 1.70 ng/mL | Plasma[6] |
| Fluphenazine (B1673473) | Spectrophotometry | Not explicitly stated | 0.24 µg/mL | Tablets[7] |
| Fluphenazine | HPLC (ultrasensitive) | 10 pg/mL | 25 pg/mL | Plasma[8] |
Experimental Protocols
Detailed methodologies for the analysis of thiothixene and related compounds are crucial for reproducibility and method validation. Below are protocols for the aforementioned analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of thiothixene in bulk drug and pharmaceutical dosage forms.
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18, is typically used. For the separation of thiothixene and its isomers, a mixed-mode column (Silica-Alumina) has been reported to be effective[9].
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A minor modification of the mobile phase can allow for the direct injection of low-concentration samples in simulated gastric fluid[9].
-
Detector: UV detector set at an appropriate wavelength.
Sample Preparation (for tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient.
-
Dissolve the powder in a suitable solvent, such as methanol.
-
Dilute the solution to a known volume with the solvent.
-
Filter the solution through a suitable filter before injection into the HPLC system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of drugs in complex biological matrices like plasma or serum.
Sample Preparation (for Serum/Plasma):
-
To 100 µL of serum or plasma, add 300 µL of a precipitating reagent (e.g., acetonitrile-methanol 50:50 v/v) containing an internal standard (e.g., Imipramine-D3)[1].
-
Vortex the sample to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection into the UPLC-MS/MS system[1].
UPLC-MS/MS Conditions:
-
UPLC Column: A high-resolution column, such as a Waters Acquity UPLC HSS T3 1.8 µm, 2.1x50 mm, is used for separation[1].
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid[1].
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operated in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM)[1].
-
MRM Transitions: For thiothixene, the transition 444.27 > 139.24 is monitored for quantification[1].
Spectrophotometry
A difference spectrophotometric method has been described for the determination of thioxanthene (B1196266) derivatives, including thiothixene. This method is based on measuring the first derivative spectrum of the oxidized drug relative to a solution of the unoxidized drug[2].
Procedure:
-
Prepare a standard solution of thiothixene in a suitable solvent.
-
To a portion of the standard solution, add an oxidizing agent (e.g., peroxyacetic acid) to form the oxidation product.
-
Measure the first derivative spectrum of the oxidized solution against a reference solution of the unoxidized drug.
-
The measurement is taken at the wavelength of maximum difference in the first derivative spectrum (typically in the range of 285–315 nm)[2].
-
The concentration of thiothixene is proportional to the first derivative absorbance.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.
References
- 1. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Thiothixene Analysis: Methods and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of thiothixene (B151736), a typical antipsychotic drug. It is designed to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical technique for their specific needs, understanding the sources of inter-laboratory variability, and ensuring the reliability and consistency of their results. This document summarizes quantitative data from various validated methods, details experimental protocols, and presents visual workflows and the relevant pharmacological signaling pathway.
Introduction to Thiothixene and its Analysis
Thiothixene is a thioxanthene (B1196266) derivative used in the management of schizophrenia. Accurate and precise measurement of thiothixene in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common. Inter-laboratory comparison of results is essential to standardize methodologies and ensure data comparability across different research and clinical settings.
Comparison of Analytical Methods
The selection of an analytical method for thiothixene analysis depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance data from validated HPLC-UV, GC-MS, and LC-MS/MS methods, providing a basis for objective comparison.
Table 1: Performance Characteristics of HPLC-UV Methods for Thiothixene Analysis
| Parameter | Method 1 (Bulk Drug/Finished Product) | Method 2 (Human Plasma) |
| Linearity Range | 1 - 200 µg/mL | 1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Intra-day Precision (%RSD) | < 1.5% | < 6% |
| Inter-day Precision (%RSD) | < 2.0% | < 8% |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95 - 105% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1 ng/mL |
Table 2: Performance Characteristics of GC-MS Methods for Thiothixene Analysis (Hypothetical Data Based on Typical Performance)
| Parameter | Method 1 (Urine) |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL |
Note: Specific validated GC-MS data for thiothixene is limited in publicly available literature. The data presented is a realistic representation based on the performance of GC-MS for similar analytes.
Table 3: Performance Characteristics of LC-MS/MS Methods for Thiothixene Analysis
| Parameter | Method 1 (Serum/Plasma)[1] |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 92 - 108% |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results between laboratories.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the analysis of thiothixene in pharmaceutical formulations and can be adapted for biological matrices with appropriate sample preparation.
-
Sample Preparation (Human Plasma):
-
To 1 mL of plasma, add an internal standard.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 228 nm.
-
Injection Volume: 20 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and is suitable for the analysis of thiothixene in various matrices, though derivatization may be necessary to improve its volatility and chromatographic behavior.
-
Sample Preparation and Derivatization:
-
Extract thiothixene from the sample matrix using liquid-liquid extraction or solid-phase extraction.
-
Evaporate the extract to dryness.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) to the dried residue.
-
Heat the mixture to facilitate the derivatization reaction.
-
The derivatized sample is then ready for injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure good separation.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method, making it ideal for the quantification of low concentrations of thiothixene in complex biological matrices like serum and plasma.[1]
-
Sample Preparation:
-
To a small volume of serum or plasma (e.g., 100 µL), add an isotopically labeled internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further diluted if necessary.
-
-
LC-MS/MS Conditions:
-
Column: A C18 or similar reversed-phase column suitable for fast chromatography.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for thiothixene and its internal standard.
-
Mandatory Visualizations
Signaling Pathway
Thiothixene primarily exerts its antipsychotic effect by acting as an antagonist at the dopamine (B1211576) D2 receptors in the brain. The following diagram illustrates the simplified signaling pathway associated with dopamine D2 receptor antagonism.
Caption: Dopamine D2 receptor antagonism by thiothixene.
Experimental Workflow
The following diagram outlines a general workflow for the analysis of thiothixene in biological samples, applicable across the different analytical techniques with method-specific variations.
Caption: General workflow for thiothixene analysis.
Logical Relationship of Analytical Techniques
This diagram illustrates the logical relationship between the three primary analytical techniques based on their key performance characteristics.
Caption: Comparison of analytical techniques for thiothixene.
References
cross-validation of methods with (Z)-Thiothixene-d8
An Essential Guide to the Cross-Validation of Bioanalytical Methods for Thiothixene Analysis Utilizing (Z)-Thiothixene-d8
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic and bioequivalence studies. The selection of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of a state-of-the-art Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, this compound, against an alternative analytical approach.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1] Its physicochemical properties are nearly identical to the analyte, Thiothixene, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This effectively compensates for matrix effects and variability, leading to enhanced accuracy and precision.[1][2]
This guide presents supporting experimental data and detailed methodologies to assist researchers in making informed decisions for their analytical requirements.
Performance Comparison of Analytical Methods
The following table summarizes the key validation parameters for two distinct analytical methods for the quantification of Thiothixene in human plasma.
-
Method A: LC-MS/MS with this compound as an internal standard.
-
Method B: An alternative method, such as Gas Chromatography (GC) or LC-MS/MS with a non-isotopically labeled internal standard.
| Validation Parameter | Method A: LC-MS/MS with this compound | Method B: Alternative Method (e.g., GC-based) |
| Linearity (r²) | > 0.998 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 15% |
| Inter-day Precision (%CV) | < 7% | < 15% |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Matrix Effect | Minimal and compensated | Potential for significant ion suppression or enhancement |
| Recovery | Consistent and reproducible | Variable |
Experimental Protocols
Detailed methodologies for the two compared analytical approaches are provided below. These protocols outline the critical steps from sample preparation to analysis.
Method A: LC-MS/MS with this compound Internal Standard
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A standard High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[2]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for both Thiothixene and this compound.
-
Method B: Alternative Method (e.g., GC-based)
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add a non-isotopically labeled internal standard.
-
Add 100 µL of a basifying agent, such as 5% ammonia (B1221849) solution, and vortex.[1]
-
Add 3 mL of an organic solvent like methyl tert-butyl ether (MTBE) and vortex for 10 minutes.[1]
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[1]
-
Reconstitute the residue in a suitable solvent for GC analysis.
-
-
GC Analysis:
-
GC System: A standard Gas Chromatograph with a suitable detector (e.g., Nitrogen-Phosphorus Detector or Mass Spectrometer).
-
Column: A capillary column appropriate for the analysis of nitrogen-containing compounds.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other matrix components.
-
Visualizing the Bioanalytical Workflow
The following diagram illustrates the general workflow for a bioanalytical method validation study, from sample receipt to final data reporting.
Caption: Bioanalytical workflow from sample handling to data reporting.
Mechanism of Action of Thiothixene
Thiothixene is a typical antipsychotic agent that primarily exerts its effects through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system. Its therapeutic action in psychotic disorders is believed to be related to this antidopaminergic activity.[3]
The following diagram illustrates the simplified signaling pathway affected by Thiothixene.
Caption: Simplified mechanism of action of Thiothixene at the D2 receptor.
References
A Comparative Guide to Bioanalytical Method Validation: Adhering to Global Regulatory Standards
For researchers, scientists, and drug development professionals, ensuring the integrity of bioanalytical data is paramount. This guide provides a comprehensive comparison of regulatory guidelines for bioanalytical method validation, with a focus on the harmonized standards set forth by the International Council for Harmonisation (ICH) M10 guideline, which is now the primary guidance for the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1]. By adhering to these globally recognized principles, you can ensure the quality and consistency of your bioanalytical data to support the development and market approval of pharmaceuticals[2][3].
This guide will delve into the core requirements for validating bioanalytical methods, presenting quantitative acceptance criteria in clearly structured tables, providing detailed experimental protocols for key validation experiments, and illustrating complex workflows and relationships through diagrams.
Harmonized Acceptance Criteria for Bioanalytical Method Validation
The ICH M10 guideline provides a unified set of acceptance criteria for the validation of bioanalytical methods, covering both chromatographic assays and ligand binding assays (LBAs)[1]. The following tables summarize the key quantitative requirements for the main validation parameters.
Table 1: Acceptance Criteria for Chromatographic Assays
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | A minimum of six non-zero standards is required. At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)[1][4]. |
| Accuracy & Precision | The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ)[4][5][6][7]. |
| Selectivity | The response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard (IS) response[3][8]. |
| Matrix Effect | The CV of the IS-normalized matrix factor should not be greater than 15% for at least 80% of the matrix lots tested. |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | The mean concentration of stability samples must be within ±15% of the nominal concentration[7]. |
| Dilution Integrity | The accuracy and precision of diluted samples must be within ±15%[7]. |
Table 2: Acceptance Criteria for Ligand Binding Assays (LBAs)
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | A minimum of six non-zero standards is required. At least 75% of the calibration standards must be within ±20% of their nominal concentration (±25% at LLOQ and Upper Limit of Quantification, ULOQ)[1][7]. |
| Accuracy & Precision | The mean accuracy should be within ±20% of the nominal concentration (±25% at LLOQ and ULOQ). The precision (CV) should not exceed 20% (25% at LLOQ and ULOQ)[7]. |
| Selectivity | The response in at least 80% of the individual blank matrices should be below the LLOQ. For the remaining 20%, the response should not exceed the LLOQ[9]. |
| Specificity | The response of potentially cross-reacting substances should be below the LLOQ. The presence of these substances should not alter the accuracy of the analyte measurement by more than ±25%[7][10]. |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | The mean concentration of stability samples must be within ±20% of the nominal concentration[7]. |
| Dilution Linearity | The mean accuracy and precision for each dilution should be within ±20%[7]. |
Detailed Experimental Protocols
To ensure the generation of robust and reliable data, the following are detailed methodologies for key validation experiments.
Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
For intra-run (within-run) accuracy and precision, analyze a minimum of five replicates of each QC level in a single analytical run.
-
For inter-run (between-run) accuracy and precision, analyze a minimum of three analytical runs on at least two different days. Each run should include the QC samples.
-
Calculate the mean concentration, accuracy (% bias), and precision (% CV) for each QC level within each run and across all runs.
-
Compare the results against the acceptance criteria outlined in Tables 1 and 2.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample (selectivity) and to assess the impact of structurally related compounds (specificity)[4][11].
Protocol:
-
Selectivity:
-
Obtain blank matrix samples from at least six different individual sources[8][12].
-
Analyze these blank samples to ensure no significant interfering peaks are present at the retention time of the analyte and IS.
-
Spike the blank matrices at the LLOQ and analyze to confirm that the response of any interfering components meets the acceptance criteria.
-
-
Specificity (for LBAs):
-
Identify potential cross-reacting substances (e.g., metabolites, structurally similar drugs).
-
Spike blank matrix with these substances at their highest expected concentrations in the presence and absence of the analyte at the LLOQ and high QC levels.
-
Analyze the samples and evaluate the impact on analyte quantification against the acceptance criteria.
-
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions[13].
Protocol:
-
Freeze-Thaw Stability:
-
Use low and high QC samples.
-
Subject the samples to a minimum of three freeze-thaw cycles. A cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature[14][15].
-
Analyze the samples and compare the concentrations to nominal values.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw low and high QC samples and keep them at room temperature for a period that reflects the expected sample handling time.
-
Analyze the samples and compare the concentrations to nominal values.
-
-
Long-Term Stability:
-
Store low and high QC samples at the intended long-term storage temperature for a duration that meets or exceeds the time from sample collection to analysis in the study.
-
Analyze the samples at various time points and compare the concentrations to nominal values.
-
Visualizing the Validation Process
To provide a clearer understanding of the bioanalytical method validation process, the following diagrams illustrate the overall workflow and the interconnectedness of the various validation parameters.
Caption: High-level workflow of bioanalytical method development, validation, and sample analysis.
References
- 1. Ich m10 Step 4 Method Validation FDA | PDF | Biology | Life Sciences [scribd.com]
- 2. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 3. database.ich.org [database.ich.org]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpsonline.com [ajpsonline.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. e-b-f.eu [e-b-f.eu]
- 10. Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. forum.bebac.at [forum.bebac.at]
- 13. biopharmaservices.com [biopharmaservices.com]
- 14. Freeze-Thaw Stability Testing: A Complete Step-by-Step Guide for Pharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 15. Freeze-Thaw Stability Studies: Step-by-Step Implementation – StabilityStudies.in [stabilitystudies.in]
Comparative Pharmacokinetics of Thiothixene and its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacokinetic profiles of the antipsychotic agent thiothixene (B151736) and its principal metabolites. The information is compiled from publicly available experimental data.
Thiothixene, a thioxanthene (B1196266) derivative, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The primary metabolites identified are N-desmethylthiothixene and thiothixene sulfoxide (B87167), along with other hydroxylated and demethylated sulfoxide derivatives.[1][2] Understanding the pharmacokinetic properties of both the parent drug and its metabolites is crucial for optimizing therapeutic efficacy and minimizing adverse effects.
Quantitative Pharmacokinetic Parameters
| Parameter | Thiothixene | N-desmethylthiothixene | Thiothixene Sulfoxide |
| Peak Plasma Time (Tmax) | 1-3 hours[1][3] | Data not available | Data not available |
| Elimination Half-life (t½) | 10-20 hours[3][4] or approximately 34 hours[5][6] | Data not available | Data not available |
| Protein Binding | >99%[1] | Data not available | Data not available |
| Metabolism | Primarily hepatic, via CYP1A2[5][6] | Formed via hepatic metabolism of thiothixene[1][3] | Formed via hepatic metabolism of thiothixene[1] |
| Excretion | Mainly in feces via biliary elimination as unchanged drug and metabolites[1][3] | Excreted in feces[3] | Excreted in feces[1] |
Metabolic Pathway of Thiothixene
The metabolic conversion of thiothixene primarily occurs in the liver. The following diagram illustrates the main metabolic pathways leading to the formation of its major metabolites.
References
Safety Operating Guide
Proper Disposal of (Z)-Thiothixene-d8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. (Z)-Thiothixene-d8, a deuterated form of the antipsychotic drug thiothixene (B151736), requires careful handling and disposal due to its potential health hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Considerations
(Z)-Thiothixene and its analogs are potent pharmaceutical compounds. Safety data for the parent compound, thiothixene, indicates that it is harmful if swallowed and is a suspected carcinogen. It may also cause central nervous system effects, blood disorders, and liver toxicity. Therefore, when handling this compound, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. All handling of the solid compound or solutions should be performed in a well-ventilated area or a fume hood to avoid inhalation.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste management company. Landfilling may be an option in some localities, but this is generally not recommended for pharmaceutical waste due to the potential for environmental contamination.
1. Waste Identification and Classification:
This compound should be treated as a hazardous pharmaceutical waste. Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste can be classified as hazardous due to its ignitability, corrosivity, reactivity, or toxicity. Given the toxicological profile of thiothixene, it is prudent to manage its deuterated form as a toxic hazardous waste. While the deuterium (B1214612) labeling does not in itself make the compound more hazardous, the overall toxicity of the thiothixene molecule dictates the disposal requirements.
2. Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables such as weighing papers, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix this waste with other solvent streams unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as non-hazardous waste, though it is best practice to deface the label before disposal.
3. Container Labeling and Storage:
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the waste (e.g., "solid waste," "aqueous solution"). The container must be kept closed except when adding waste. Store the waste in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.
4. Scheduling a Waste Pickup:
Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
| Parameter | Value | Source |
| Toxicity | Harmful if swallowed, suspected carcinogen, potential for liver and blood toxicity | Thiothixene Safety Data Sheets |
| Environmental Hazard | Slightly hazardous for water | Thiothixene Safety Data Sheets |
| Recommended Disposal | Incineration | Pfizer MSDS |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal decision workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
Personal protective equipment for handling (Z)-Thiothixene-d8
Essential Safety and Handling Guide for (Z)-Thiothixene-d8
Researchers, scientists, and drug development professionals require immediate and precise safety protocols when handling chemical compounds. This guide provides essential safety and logistical information for the handling and disposal of this compound, a deuterated analog of the antipsychotic drug Thiothixene. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent exposure.[1][2][3] The following table summarizes the required PPE based on the activity being performed.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Double chemotherapy gloves (ASTM D6978 standard)[1][4] - Impervious gown[4] - Respiratory protection (if packaging is compromised)[2][4] |
| Compounding/Weighing | - Double chemotherapy gloves[1][5] - Disposable, solid-front, long-sleeved gown with tight-fitting cuffs[2][5] - Eye and face protection (goggles and face shield)[1][2] - Respiratory protection (e.g., N95 or higher)[1] - Disposable head, hair, and shoe covers[1][2] |
| Administration/Handling Solutions | - Double chemotherapy gloves[5] - Impervious gown[4] - Safety glasses with side shields or goggles[6] |
| Spill Cleanup | - Double chemotherapy gloves[5] - Impervious gown[4] - Respiratory protection[4] - Eye and face protection (goggles and face shield)[1][2] - Disposable shoe covers[1] |
| Disposal | - Double chemotherapy gloves[5] - Impervious gown[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk and ensure experimental accuracy.
Preparation and Engineering Controls
-
Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[7]
-
Restricted Access: The preparation area should be clearly marked and restricted to authorized personnel only.[5]
-
Hygiene: Do not eat, drink, or apply cosmetics in the handling area.[5][8] Wash hands thoroughly before and after handling the compound.[5][8]
Solution Preparation
-
Solvent Selection: Use appropriate aprotic solvents to prevent deuterium-hydrogen exchange.[9] Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent.[10]
-
Procedure:
-
Allow the sealed vial of this compound to equilibrate to room temperature before opening.
-
Perform all weighing and solution preparation within a chemical fume hood.
-
Carefully transfer the desired amount of the compound to a tared vial.
-
Add the appropriate solvent and mix thoroughly. Ultrasonic warming may be necessary to achieve desired concentrations.[10]
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Storage
-
Compound Storage: Store the solid compound at -20°C for long-term stability (up to 3 years).[10] Protect from light by using amber vials or storing in the dark.[8][9]
-
Solution Storage: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[10] To avoid degradation from repeated freeze-thaw cycles, aliquot the solution into smaller volumes for single-use.[10]
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All disposable PPE (gloves, gowns, masks), weighing papers, and contaminated vials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not dispose of down the drain.
-
Sharps Waste: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container.
Disposal Procedure
-
Segregate Waste: At the point of generation, separate solid, liquid, and sharps waste into their respective designated containers.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards.
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal contractor.
This comprehensive guide provides the necessary framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. thesafetygeek.com [thesafetygeek.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
